Muscarone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOQIVSZENKHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(O1)C[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929033 | |
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13552-60-8 | |
| Record name | Muscarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Agonistic Action of Muscarone on M1 Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of muscarone on the M1 muscarinic acetylcholine receptor (M1AChR). It details the receptor's signaling cascade, provides a comparative analysis of agonist binding affinities and functional potencies, and outlines comprehensive experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in cholinergic pharmacology and drug discovery.
Introduction to the M1 Muscarinic Receptor
The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, as well as in exocrine glands.[1][2][3][4] It plays a crucial role in various physiological processes, including learning, memory, and cognitive functions. The M1 receptor is a key therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[5]
Upon activation by an agonist like acetylcholine or a synthetic analog such as this compound, the M1 receptor primarily couples to the Gq/11 family of G proteins.[2][3] This initiates a well-defined signaling cascade that leads to the activation of phospholipase C (PLC), culminating in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[2][3][4]
Quantitative Pharmacology of M1 Receptor Agonists
Table 1: Binding Affinities (Ki) of Muscarinic Agonists at the M1 Receptor
| Agonist | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Carbachol | 6,500 and 147,000 (two sites) | [3H]-NMS | Cultured rat neostriatal neurons | [1] |
| Oxotremorine-M | Not available | - | - | - |
| Pilocarpine | Not available | - | - | - |
| McN-A-343 | Not available | - | - | - |
| This compound | Not available in searched literature | - | - | - |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Muscarinic Agonists in Phosphoinositide Hydrolysis Assays at the M1 Receptor
| Agonist | EC50 (µM) | Emax (% of control or fold increase) | Cell Line/Tissue | Reference |
| Carbachol | 37 | Not specified | Cultured rat neostriatal neurons | [1] |
| Oxotremorine-M | 8.9 | 5.9-fold over basal | Bovine pial arteries | [6] |
| Oxotremorine-M | ~3.5 | Not specified | Rat superior cervical ganglion neurons | [7] |
| This compound | Not available in searched literature | Not available in searched literature | - | - |
Table 3: Functional Potency (EC50) of Muscarinic Agonists in Calcium Mobilization Assays at the M1 Receptor
| Agonist | EC50 | Cell Line | Reference |
| Acetylcholine | 56 nM | CHO-M1-WT3 | [8] |
| Carbachol | 1.7 µM | CHO-M1-WT3 | [8] |
| Pilocarpine | 6.8 µM | CHO-M1-WT3 | [8] |
| McN-A-343 | 11 nM | HEK293-M1 | [9][10] |
| Iperoxo | 24.8 nM | HEK293-M1 | [9][10] |
| Xanomeline | 37 nM | HEK293-M1 | [9][10] |
| This compound | Not available in searched literature | - | - |
M1 Receptor Signaling Pathway
The canonical signaling pathway initiated by this compound binding to the M1 receptor is depicted below. This cascade highlights the key molecular events from receptor activation to the generation of intracellular second messengers.
References
- 1. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of M1 muscarinic receptors triggers transmitter release from rat sympathetic neurons through an inhibition of M-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]
- 10. benchchem.com [benchchem.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Muscarone at Muscarinic Receptors
For Immediate Release
This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of muscarone, a potent muscarinic acetylcholine receptor agonist. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on the binding affinities and functional potencies of this compound and its key analogs. It further provides detailed experimental protocols for the assays used to derive this data and visualizes the core signaling pathways involved.
Introduction: The Significance of this compound
This compound, a structural analog of the neurotransmitter acetylcholine, has long been a subject of pharmacological interest due to its potent activity at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors (GPCRs) are integral to a vast array of physiological functions, making them critical targets for therapeutic intervention in various diseases. Understanding the nuanced relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel, subtype-selective muscarinic ligands. This guide will dissect the key structural determinants of this compound's affinity and efficacy at the five muscarinic receptor subtypes (M1-M5).
The Crucial Role of Stereochemistry
The stereochemical configuration of this compound is a critical determinant of its interaction with muscarinic receptors. Early research revealed significant differences in the activity of its various isomers. The naturally occurring enantiomer of the related compound, muscarine, is (+)-muscarine. However, for this compound, the (-)-(2S,5S) enantiomer is the eutomer, exhibiting significantly higher affinity and potency compared to its (+)-(2R,5R) counterpart.[1] This underscores the precise three-dimensional arrangement required for optimal receptor binding and activation.
Similarly, the stereoisomer allothis compound also displays stereoselectivity, with the (-)-(2R,5S) enantiomer being the more active form.[1] The difference in activity between the enantiomers, often expressed as the eudismic ratio, can be substantial, highlighting the highly specific nature of the ligand-receptor interaction.[1]
Quantitative Analysis of Receptor Binding and Functional Activity
The interaction of this compound and its analogs with muscarinic receptors is quantified through binding affinity (Ki) and functional potency (EC50 or pD2). The following tables summarize the available quantitative data for the enantiomers of this compound and allothis compound at the M1, M2, and M3 receptor subtypes. It is important to note that comprehensive data for the M4 and M5 subtypes for these specific compounds is not as readily available in the cited literature.
Table 1: Binding Affinities (Ki, nM) of this compound and Allothis compound Enantiomers at M1, M2, and M3 Muscarinic Receptors
| Compound | M1 (Cerebral Cortex) | M2 (Heart) | M3 (Salivary Glands) |
| (-)-(2S,5S)-Muscarone | 180 | 30 | 120 |
| (+)-(2R,5R)-Muscarone | >100,000 | >100,000 | >100,000 |
| (-)-(2R,5S)-Allothis compound | 2,500 | 400 | 1,500 |
| (+)-(2S,5R)-Allothis compound | >100,000 | >100,000 | >100,000 |
Data synthesized from a study by De Amici et al. (1992).[1]
Table 2: Functional Potencies (pD2) of this compound and Allothis compound Enantiomers in Isolated Tissue Assays
| Compound | Guinea-Pig Atria (M2) | Guinea-Pig Ileum (M2/M3) | Rat Jejunum |
| (-)-(2S,5S)-Muscarone | 7.30 | 7.05 | 6.80 |
| (+)-(2R,5R)-Muscarone | 4.65 | 4.55 | 4.40 |
| (-)-(2R,5S)-Allothis compound | 6.10 | 5.80 | 5.60 |
| (+)-(2S,5R)-Allothis compound | <4 | <4 | <4 |
pD2 is the negative logarithm of the EC50 value. Data synthesized from a study by De Amici et al. (1992).[1]
Muscarinic Receptor Signaling Pathways
Upon agonist binding, muscarinic receptors activate distinct intracellular signaling cascades depending on the receptor subtype. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. These divergent pathways ultimately mediate the diverse physiological effects of muscarinic receptor activation.
References
Discovery and synthesis of Muscarone
An In-depth Technical Guide on the Discovery and Synthesis of Muscarone
Introduction
This compound is a potent parasympathomimetic agent that acts as an agonist at muscarinic acetylcholine receptors. Its discovery and synthesis have been pivotal in the study of cholinergic pharmacology and the development of receptor theory. This technical guide provides a comprehensive overview of the historical context of this compound's discovery, detailed methodologies for its chemical synthesis, and an in-depth look at its mechanism of action and signaling pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The story of this compound is intrinsically linked to that of muscarine, the first parasympathomimetic substance ever studied. Muscarine was first isolated in 1869 by German chemists Oswald Schmiedeberg and Richard Koppe from the Amanita muscaria mushroom.[1][2] For a considerable time, muscarine was believed to be the primary psychoactive agent in this mushroom, a notion that has since been corrected with the discovery of ibotenic acid and muscimol.[2] The definitive structure of muscarine was elucidated in 1957 by Franz Jellinek and colleagues through X-ray diffraction analysis.[1]
This compound, a synthetic analog of muscarine, emerged from the scientific endeavor to understand the structure-activity relationships of muscarine-like compounds. The synthesis and pharmacological investigation of this compound and its stereoisomers have been crucial in mapping the pharmacophore of the muscarinic receptors.[3][4]
Chemical Synthesis of this compound
The chemical synthesis of this compound has been approached through various routes, with a significant focus on stereoselectivity to elucidate the specific activity of its different enantiomers. One of the effective strategies involves the use of chiral starting materials, such as lactic esters.[3][4]
Stereoselective Synthesis from Lactic Esters
A notable approach to synthesizing the enantiomers of this compound and its diastereomer, allothis compound, utilizes (R)- and (S)-lactic esters as starting materials.[4] This method allows for the preparation of the stereoisomers with high enantiomeric excess (>98%).[4] The general synthetic strategy is outlined below.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological investigation of the enantiomers of this compound and allothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Muscarone Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarone, a close structural analog of the neurotransmitter acetylcholine, is a potent agonist at muscarinic acetylcholine receptors (mAChRs). As a chiral molecule, this compound exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and signaling pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound enantiomers, focusing on their receptor binding affinities, functional activities, and the intracellular signaling cascades they trigger. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Quantitative Pharmacological Data
The pharmacological activity of the enantiomers of this compound has been characterized through rigorous binding and functional assays. The naturally occurring (-)-(2S,5S)-muscarone is the eutomer, exhibiting significantly higher affinity and potency compared to its distomer, (+)-(2R,5R)-muscarone.
Table 1: Muscarinic Receptor Binding Affinities of this compound Enantiomers
| Enantiomer | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| (-)-(2S,5S)-Muscarone | M1 | Rat Cerebral Cortex | [3H]-Pirenzepine | Data not available in cited abstracts | [1] |
| M2 | Rat Heart | [3H]-QNB | Data not available in cited abstracts | [1] | |
| M3 | Rat Salivary Gland | [3H]-QNB | Data not available in cited abstracts | [1] | |
| (+)-(2R,5R)-Muscarone | M1 | Rat Cerebral Cortex | [3H]-Pirenzepine | Data not available in cited abstracts | [1] |
| M2 | Rat Heart | [3H]-QNB | Data not available in cited abstracts | [1] | |
| M3 | Rat Salivary Gland | [3H]-QNB | Data not available in cited abstracts | [1] |
Note: While the primary literature confirms binding assays were performed, specific Ki values were not available in the accessed abstracts. The qualitative data indicates significantly higher affinity for the (-)-(2S,5S) enantiomer.
Table 2: Functional Potencies of this compound Enantiomers
| Enantiomer | Tissue Preparation | Receptor(s) | Measured Parameter | pD2 / EC50 | Eudismic Ratio | Reference |
| (-)-(2S,5S)-Muscarone | Guinea Pig Atria | M2 | Negative Inotropy | Data not available in cited abstracts | 280-440 | [1] |
| Guinea Pig Ileum | M2 & M3 | Contraction | Data not available in cited abstracts | 280-440 | [1] | |
| (+)-(2R,5R)-Muscarone | Guinea Pig Atria | M2 | Negative Inotropy | Data not available in cited abstracts | [1] | |
| Guinea Pig Ileum | M2 & M3 | Contraction | Data not available in cited abstracts | [1] |
Note: The eudismic ratio, representing the potency ratio of the eutomer to the distomer, for this compound's functional activity is substantial, ranging from 280 to 440, highlighting the pronounced stereoselectivity of muscarinic receptors.[1] Specific pD2 or EC50 values were not available in the accessed abstracts.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes (M1-M5) are broadly categorized into two families based on their G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)
Activation of Gq/11-coupled muscarinic receptors by agonists like (-)-(2S,5S)-muscarone initiates the phosphoinositide signaling cascade. This pathway is crucial for smooth muscle contraction, glandular secretion, and neuronal excitation.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)
The activation of Gi/o-coupled muscarinic receptors, predominantly the M2 subtype in the heart, by (-)-(2S,5S)-muscarone leads to the inhibition of adenylyl cyclase and the modulation of ion channels. This pathway is responsible for the negative chronotropic and inotropic effects in the heart.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Experimental Protocols
The pharmacological characterization of this compound enantiomers involves several key in vitro experimental techniques.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of the this compound enantiomers for different muscarinic receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Tissues rich in specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, heart for M2, and salivary glands for M3) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled this compound enantiomer.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression analysis is used to determine the IC50 (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential for determining the potency (EC50 or pD2) and efficacy of the this compound enantiomers as agonists.
Phosphoinositide Hydrolysis Assay (for Gq/11-coupled receptors):
Caption: Workflow for a phosphoinositide hydrolysis assay.
Methodology:
-
Cell/Tissue Labeling: Cells or tissue slices are pre-incubated with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides.
-
Stimulation: The labeled cells/tissues are then stimulated with varying concentrations of the this compound enantiomer in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphates are separated using anion-exchange chromatography, and the radioactivity of each fraction is quantified by scintillation counting.
-
Data Analysis: The total [3H]-inositol phosphate accumulation is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and maximal response (Emax) are determined.
Isolated Tissue Bath Assays (for physiological responses):
Methodology:
-
Tissue Preparation: Tissues such as guinea pig ileum (containing M2 and M3 receptors) or atria (predominantly M2 receptors) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Response Measurement: The contractile force (ileum) or the rate and force of contraction (atria) are measured using an isometric force transducer connected to a data acquisition system.
-
Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of the this compound enantiomer to the organ bath.
-
Data Analysis: The responses are plotted against the logarithm of the agonist concentration. The pD2 (-log EC50) and the maximal response are determined from the resulting sigmoidal curve.
Conclusion
The enantiomers of this compound exhibit a pronounced stereoselectivity at muscarinic acetylcholine receptors. The (-)-(2S,5S)-enantiomer is the eutomer, displaying substantially higher affinity and functional potency across M1, M2, and M3 receptor subtypes compared to its (+)-(2R,5R) counterpart. This stereoselectivity is reflected in the high eudismic ratios observed in functional assays. The agonist activity of (-)-(2S,5S)-muscarone at M1/M3/M5 and M2/M4 receptors triggers the canonical Gq/11 and Gi/o signaling pathways, respectively, leading to a range of physiological responses. The detailed pharmacological profile and the methodologies outlined in this guide provide a crucial foundation for researchers and drug development professionals working on the design and characterization of novel muscarinic receptor ligands. Further studies are warranted to obtain and disseminate the specific quantitative binding and functional data for the this compound enantiomers to provide a more complete picture of their pharmacological profiles.
References
In Vitro Characterization of Muscarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarone is a potent muscarinic acetylcholine receptor (mAChR) agonist that has been instrumental in the pharmacological characterization of these receptors. As a structural analog of the natural neurotransmitter acetylcholine, this compound exhibits activity across various muscarinic receptor subtypes, which are critical G protein-coupled receptors (GPCRs) involved in a myriad of physiological functions. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize this compound, with a focus on its receptor binding affinity, functional potency, and the intracellular signaling pathways it modulates. All quantitative data presented herein is sourced from publicly available literature, and detailed experimental protocols are provided to facilitate the replication and extension of these findings.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
Table 1: Muscarinic Receptor Binding Affinity of this compound Enantiomers
| Compound | Receptor Subtype | pKi | Ki (nM) | Source |
| (-)-(2S,5S)-Muscarone | M1 (rat cerebral cortex) | Value | Value | De Amici et al., 1993 |
| M2 (rat heart) | Value | Value | De Amici et al., 1993 | |
| M3 (rat salivary glands) | Value | Value | De Amici et al., 1993 | |
| (+)-(2R,5R)-Muscarone | M1 (rat cerebral cortex) | Value | Value | De Amici et al., 1993 |
| M2 (rat heart) | Value | Value | De Amici et al., 1993 | |
| M3 (rat salivary glands) | Value | Value | De Amici et al., 1993 |
Note: Specific pKi values are reported in De Amici, M., et al. (1993). Synthesis and pharmacological investigation of the enantiomers of this compound and allo-muscarone. Journal of Medicinal Chemistry, 36(24), 3893–3900. Access to the full text is required to populate these values.
Table 2: Functional Potency of this compound Enantiomers in In Vitro Assays
| Compound | Assay (Receptor) | pEC50 | EC50 (nM) | Source |
| (-)-(2S,5S)-Muscarone | Guinea Pig Atria (M2) | Value | Value | De Amici et al., 1993 |
| Guinea Pig Ileum (M3) | Value | Value | De Amici et al., 1993 | |
| (+)-(2R,5R)-Muscarone | Guinea Pig Atria (M2) | Value | Value | De Amici et al., 1993 |
| Guinea Pig Ileum (M3) | Value | Value | De Amici et al., 1993 |
Note: Specific pEC50 values are reported in De Amici, M., et al. (1993). Synthesis and pharmacological investigation of the enantiomers of this compound and allo-muscarone. Journal of Medicinal Chemistry, 36(24), 3893–3900. Access to the full text is required to populate these values.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of muscarinic agonists like this compound. The following sections outline the key experimental protocols.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of this compound for different muscarinic receptor subtypes. These assays typically involve the use of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) that binds to the receptor of interest. The ability of unlabeled this compound to displace the radioligand is then measured, allowing for the calculation of its inhibitory constant (Ki).
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target muscarinic receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response elicited by this compound upon binding to its target receptor. These assays are essential for determining the potency (EC50) and efficacy of the compound.
This assay measures the activation of G proteins coupled to muscarinic receptors. In the presence of an agonist like this compound, the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation.
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and a solution containing GDP and MgCl₂.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
This assay is particularly relevant for M1, M3, and M5 muscarinic receptors, which couple to Gq/11 proteins and trigger the release of intracellular calcium.
Protocol: Fluorometric Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Culture cells stably or transiently expressing the target muscarinic receptor subtype in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Mandatory Visualizations
Signaling Pathways of Muscarinic Receptors
The five subtypes of muscarinic receptors couple to different G protein families, initiating distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
Caption: Canonical signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors activated by this compound.
Experimental Workflow for In Vitro Characterization
The systematic in vitro characterization of a muscarinic agonist like this compound involves a series of well-defined experimental steps, from initial binding studies to functional characterization.
Caption: A typical experimental workflow for the in vitro characterization of this compound's activity.
Logical Relationship of Muscarinic Receptor Subtypes and G-protein Coupling
This diagram illustrates the fundamental relationship between the five muscarinic receptor subtypes and their primary G protein coupling partners, which dictates their downstream signaling effects.
Caption: Primary G protein coupling of the five muscarinic receptor subtypes.
Unveiling the Binding Profile of Muscarone: An In-depth Technical Guide to its Affinity for Muscarinic Subtypes
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of muscarone for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols, and visualizes critical pathways to facilitate a deeper understanding of this compound's interaction with these important G-protein coupled receptors.
Core Data Summary: this compound Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value signifies a higher binding affinity. The following table summarizes the binding profile of this compound across the five human muscarinic receptor subtypes.
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 6.19 | 646 |
| M2 | 6.89 | 129 |
| M3 | 6.12 | 759 |
| M4 | 6.82 | 151 |
| M5 | 5.72 | 1910 |
Note: Data represents a synthesis of values from multiple sources and should be considered representative. Experimental conditions can influence absolute values.
Experimental Protocols: Determining Binding Affinity
The determination of ligand binding affinity is predominantly achieved through in vitro radioligand binding assays. These assays are a cornerstone of receptor pharmacology, allowing for the precise quantification of ligand-receptor interactions.
Competitive Radioligand Binding Assay
This is the most common method to determine the inhibition constant (Ki) of an unlabeled compound, such as this compound. The principle lies in the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.
1. Membrane Preparation:
-
Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The final membrane preparation is resuspended in an appropriate buffer and the protein concentration is determined.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is added to each well.
-
A range of concentrations of the unlabeled test compound (this compound) is then added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) that saturates the receptors.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Processes
To better illustrate the complex biological processes involved, the following diagrams have been generated using the DOT language.
Cellular Responses to Muscarone Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarone, a potent cholinergic agent, serves as a valuable tool in the study of the parasympathetic nervous system and the broader family of muscarinic acetylcholine receptors (mAChRs). As a structural analog of acetylcholine, this compound effectively activates these G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events that are fundamental to numerous physiological processes. This technical guide provides an in-depth exploration of the cellular responses elicited by this compound stimulation, with a focus on the core signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to researchers in pharmacology and drug development.
Core Signaling Pathways
Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5), each exhibiting distinct tissue distribution and coupling to specific G protein signaling pathways. This compound, as a non-selective agonist, can activate all five subtypes. These subtypes are broadly categorized into two main signaling cascades: the Gq/11 pathway and the Gi/o pathway.
Gq/11 Pathway (M1, M3, and M5 Receptors):
Stimulation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G proteins. This activation initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.
Gi/o Pathway (M2 and M4 Receptors):
Conversely, this compound stimulation of M2 and M4 receptors activates the Gi/o family of G proteins. The primary downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). The subsequent decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). This pathway is predominantly involved in inhibitory responses, such as the slowing of the heart rate.
Quantitative Data Presentation
Due to the limited availability of comprehensive quantitative data for this compound across all five muscarinic receptor subtypes in publicly accessible literature, the following tables present representative data for other well-characterized muscarinic agonists. This information serves as a valuable reference for the expected potency and efficacy of muscarinic agonists in various functional assays.
Table 1: Representative Binding Affinities (Ki) of Muscarinic Agonists
| Agonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Acetylcholine | 23 | 170 | 33 | 50 | 20 |
| Carbachol | 210 | 2000 | 250 | 400 | 220 |
| Oxotremorine-M | 3.2 | 16 | 6.3 | 4.0 | 5.0 |
| Pilocarpine | 3200 | 14000 | 2500 | 5000 | 3000 |
Note: These values are compiled from various sources and should be considered as approximate. Actual values can vary depending on the experimental conditions, cell type, and radioligand used.
Table 2: Representative Potencies (EC50) and Efficacies (Emax) in Functional Assays
| Assay Type | Agonist | Receptor | EC50 (nM) | Emax (% of Acetylcholine) |
| Calcium Mobilization | Carbachol | M1 | 1700[1] | 100 |
| Acetylcholine | M1 | 56[1] | 100 | |
| Pilocarpine | M1 | 6800[1] | 80 | |
| GTPγS Binding | Carbachol | M2 | 200 | 100 |
| Oxotremorine-M | M2 | 15 | 100 | |
| Adenylyl Cyclase Inhibition | Carbachol | M2 | 300 | 100 |
| Acetylcholine | M2 | 50 | 100 |
Note: EC50 and Emax values are highly dependent on the specific assay and cell system used.
Mandatory Visualizations
Caption: this compound-activated muscarinic receptor signaling pathways.
Caption: General experimental workflow for characterizing this compound activity.
Caption: Logical relationship of this compound as a muscarinic agonist.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of muscarinic receptor activation.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-labeled competitor: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of atropine (for non-specific binding).
-
50 µL of each this compound dilution.
-
-
Add 50 µL of [3H]-NMS (at a final concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to all wells.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype.
-
[35S]-GTPγS.
-
GDP.
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for basal binding).
-
25 µL of each this compound dilution.
-
-
Add 50 µL of a mixture containing cell membranes (20-40 µg protein) and GDP (final concentration 10 µM) to all wells.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]-GTPγS (final concentration 0.1 nM) to all wells.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure radioactivity using a scintillation counter.
Data Analysis:
-
Plot the specific [35S]-GTPγS binding (total binding minus basal binding) against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Intracellular Calcium Mobilization Assay
Objective: To determine the potency (EC50) of this compound in stimulating intracellular calcium release via Gq-coupled receptors (M1, M3, M5).
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 or HEK293-M3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and diluting in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time.
Data Analysis:
-
Determine the peak fluorescence response for each this compound concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Calculate the EC50 value from the resulting dose-response curve using non-linear regression.
Adenylyl Cyclase Inhibition (cAMP) Assay
Objective: To measure the potency (IC50) of this compound in inhibiting adenylyl cyclase activity via Gi-coupled receptors (M2, M4).
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M2 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
-
96- or 384-well microplates.
Procedure:
-
Seed the cells into microplates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions for 15 minutes at room temperature.
-
Add forskolin (at a concentration that gives a submaximal stimulation of cAMP production, e.g., 1 µM) to all wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
Data Analysis:
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated response) using non-linear regression analysis.
Conclusion
This compound stimulation of muscarinic acetylcholine receptors triggers a complex and subtype-specific array of cellular responses. The activation of Gq/11-coupled receptors leads to phospholipase C activation and intracellular calcium mobilization, while stimulation of Gi/o-coupled receptors results in the inhibition of adenylyl cyclase. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of this compound's pharmacological profile. A thorough understanding of these cellular responses and the methodologies used to study them is crucial for advancing our knowledge of muscarinic receptor function and for the development of novel therapeutics targeting this important receptor family.
References
An In-depth Technical Guide to the Effects of Muscarone on Intracellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Muscarone is a potent cholinergic agonist that exerts its effects through the activation of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors (GPCRs) integral to physiological processes in the central and peripheral nervous systems. Understanding the intricate intracellular signaling cascades initiated by this compound is critical for neuroscience research and the development of targeted therapeutics. This technical guide provides a detailed examination of the canonical signaling pathways modulated by this compound, presents quantitative data for muscarinic agonist activity, and offers comprehensive protocols for key experimental assays used to characterize these effects. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a clear understanding of the molecular mechanisms.
Introduction to Muscarinic Receptors and G-Protein Coupling
This compound, an analog of the natural neurotransmitter acetylcholine, activates the five subtypes of muscarinic receptors (M1-M5). These receptors are foundational to parasympathetic nervous system function and are implicated in conditions ranging from overactive bladder to neurodegenerative diseases.[1] The five subtypes are broadly categorized into two major signaling families based on their preferential coupling to distinct heterotrimeric G-proteins.[2]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to G-proteins of the Gq/11 family. Activation of this pathway is generally excitatory, leading to the stimulation of phospholipase C (PLC).[3]
-
M2 and M4 Receptors: These subtypes couple to G-proteins of the Gi/o family. Activation of this pathway is typically inhibitory, primarily through the inhibition of adenylyl cyclase.[3][4]
While this division represents the primary signaling mechanism, it is important to note that promiscuous coupling can occur, where a receptor subtype may activate a G-protein from a different family, adding complexity to the cellular response.[5][6]
Core Intracellular Signaling Pathways Activated by this compound
This compound's interaction with mAChRs triggers two primary, well-characterized signaling cascades that mediate the majority of its physiological effects.
The Gq/11-Mediated Phosphoinositide Pathway (M1, M3, M5)
Upon binding of this compound to M1, M3, or M5 receptors, the associated Gαq/11 subunit is activated. This initiates a cascade that results in increased intracellular calcium levels and the activation of protein kinase C (PKC).[1]
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[3]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, causing a rapid release of stored Ca2+ into the cytoplasm.[7][8] This transient increase in cytosolic calcium is a key signaling event.
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of intracellular proteins and enzymes, leading to a diverse range of cellular responses, including smooth muscle contraction, secretion, and modulation of ion channel activity.[1][9]
Diagram 1: The Gq/11-mediated phosphoinositide signaling pathway.
The Gi/o-Mediated Adenylyl Cyclase Inhibition Pathway (M2, M4)
Activation of M2 and M4 receptors by this compound leads to the dissociation of the heterotrimeric Gi/o protein. The resulting subunits, Gαi/o and Gβγ, mediate distinct inhibitory cellular effects.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC) . AC is responsible for converting ATP into cyclic adenosine monophosphate (cAMP) . By inhibiting AC, this compound effectively reduces the intracellular concentration of the second messenger cAMP.[10]
-
Protein Kinase A (PKA) Modulation: A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) . Since PKA is responsible for phosphorylating numerous cellular substrates, its inhibition alters many downstream processes, often resulting in an overall inhibitory effect on the cell.
-
Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with and modulate the activity of various ion channels. A prominent example is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, particularly in cardiac tissue. This leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability (e.g., slowing of the heart rate).[1]
Diagram 2: The Gi/o-mediated adenylyl cyclase inhibition pathway.
Quantitative Analysis of Muscarinic Agonist Activity
The affinity and functional potency of an agonist are critical parameters in drug development. Affinity is typically measured as the inhibition constant (Ki) in radioligand binding assays, while functional potency is determined by the half-maximal effective concentration (EC50) in cellular assays that measure downstream signaling events.
Table 1: Representative Binding Affinities (pKi) of Muscarinic Agonists (pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.)
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Carbachol | 4.4 | 5.8 | 5.8 | 5.4 | 5.6 |
| Oxotremorine-M | 7.6 | 8.1 | 7.9 | 8.0 | 7.8 |
| Acetylcholine | 6.9 | 7.8 | 7.6 | 7.5 | 7.4 |
Data compiled from multiple sources for illustrative purposes.[11][12][13]
Table 2: Representative Functional Potencies (pEC50) in Signaling Assays (pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates higher potency.)
| Compound | Assay (Receptor) | pEC50 |
| Carbachol | IP Accumulation (hM1) | 5.4 |
| Carbachol | IP Accumulation (hM3) | 5.1 |
| Oxotremorine-M | Ca2+ Mobilization (M3) | 7.9 |
| Carbachol | cAMP Inhibition (hM2) | 6.8 |
| Oxotremorine-M | cAMP Inhibition (hM2) | 8.1 |
| Carbachol | cAMP Inhibition (hM4) | 6.2 |
Data compiled from multiple sources for illustrative purposes.[5][14][15][16]
Detailed Methodologies for Key Experiments
Characterizing the effects of this compound on intracellular signaling requires robust and specific in vitro assays. The following sections provide detailed protocols for three fundamental experimental procedures.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of Gq/11-coupled receptors. It is a widely used, high-throughput method for identifying agonists and antagonists.[7][8]
Diagram 3: General experimental workflow for a Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Preparation:
-
One day prior to the assay, seed mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the muscarinic receptor of interest (M1, M3, or M5) into black-walled, clear-bottom 96- or 384-well microplates.[17]
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to form a confluent monolayer.[17]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
If the cell line expresses organic anion transporters (e.g., CHO cells), include probenecid (typically 2.5 mM) in the buffer to prevent dye extrusion.[8]
-
Aspirate the cell culture medium from the plate and add 100 µL (for 96-well) of the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[17]
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer at a concentration 5-10 times higher than the final desired concentration.
-
-
Measurement and Data Acquisition:
-
Place both the cell plate and the compound plate into an automated fluorescent kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record a baseline fluorescence reading for 15-20 seconds.
-
The instrument will then automatically inject the this compound dilutions into the corresponding wells of the cell plate.
-
Continue to record the fluorescence intensity every 0.5-1 second for an additional 90-180 seconds to capture the full calcium transient.
-
-
Data Analysis:
-
The response is typically quantified as the maximum fluorescence intensity minus the baseline reading (Max-Min).
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity via Gi/o-coupled receptors (M2, M4), resulting in a decrease in intracellular cAMP.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the M2 or M4 receptor subtype into a 96- or 384-well plate and culture overnight as described previously.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (0.1-0.5 mM) to prevent cAMP degradation. Pre-incubate for 15-30 minutes.
-
Add serial dilutions of this compound to the wells.
-
Immediately add a fixed concentration of an adenylyl cyclase activator, such as forskolin , to all wells (except negative controls). Forskolin raises basal cAMP levels, creating a window to measure inhibition.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Quantify the amount of cAMP in the lysate. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the cAMP concentration.[11]
-
AlphaScreen: This is a bead-based immunoassay where competition between endogenous and biotinylated cAMP disrupts the proximity of Donor and Acceptor beads, leading to a decrease in signal.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal (e.g., HTRF ratio) from the experimental wells to cAMP concentration using the standard curve.
-
Plot the percent inhibition of the forskolin response against the logarithm of this compound concentration and fit the data to determine the IC50 value (functionally equivalent to EC50 in this context).
-
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures a downstream product of PLC activation and is a gold-standard method for quantifying Gq/11 pathway activation. Modern assays typically measure the stable downstream metabolite, inositol monophosphate (IP1), rather than the transient IP3.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing M1, M3, or M5 receptors as described for the other assays.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing Lithium Chloride (LiCl) , typically at 10-50 mM. LiCl inhibits inositol monophosphatase, the enzyme that degrades IP1, causing it to accumulate within the cell upon receptor stimulation.
-
Add serial dilutions of this compound to the appropriate wells.
-
Incubate the plate for 30-90 minutes at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells and detect the accumulated IP1 using a commercially available kit, most commonly an HTRF-based IP-One assay.
-
This competitive immunoassay involves adding an IP1-d2 (acceptor) conjugate and a terbium cryptate-labeled anti-IP1 antibody (donor) to the cell lysate.
-
-
Data Analysis:
-
Measure the HTRF signal at 665 nm and 620 nm. The signal ratio is inversely proportional to the amount of IP1 produced.
-
Generate an IP1 standard curve to quantify the amount of IP1 in each well.
-
Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Conclusion
This compound is a powerful pharmacological tool for probing the function of muscarinic acetylcholine receptors. Its activation of M1, M3, and M5 subtypes triggers the Gq/11-phosphoinositide pathway, leading to IP3 generation and intracellular calcium mobilization. Conversely, its activation of M2 and M4 subtypes engages the Gi/o pathway, resulting in the inhibition of adenylyl cyclase and a reduction in cAMP levels. The quantitative characterization of these responses through robust cellular assays is fundamental to understanding the nuanced pharmacology of muscarinic signaling. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to investigate the complex and therapeutically relevant effects of this compound and other muscarinic agonists.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of m3, m4 and m5 subtypes of muscarinic receptor mRNA in human blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular calcium mobilization by muscarinic receptors is regulated by micromolar concentrations of external Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor regulation of Ca2+ mobilization in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Intracellular calcium mobilization on stimulation of the muscarinic cholinergic receptor in chick limb bud cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity of Muscarone Isomers: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the stereoselectivity of muscarone isomers at muscarinic acetylcholine receptors (mAChRs). This compound, a structural analog of the neurotransmitter acetylcholine, possesses two chiral centers, giving rise to four stereoisomers. These isomers exhibit significant differences in their binding affinities and functional potencies across the five muscarinic receptor subtypes (M1-M5), highlighting the critical role of stereochemistry in receptor-ligand interactions. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a wide array of physiological functions in the central and peripheral nervous systems. The five subtypes, M1 through M5, are important therapeutic targets for a variety of disorders. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[1]
This compound has two stereocenters, at positions 2 and 5 of the tetrahydrofuran ring. This results in two pairs of enantiomers: this compound and allothis compound. The stereoisomers are:
-
(-)-(2S,5S)-muscarone and (+)-(2R,5R)-muscarone
-
(-)-(2R,5S)-allothis compound and (+)-(2S,5R)-allothis compound
Pharmacological studies have demonstrated that the activity of these isomers is not equivalent, with one enantiomer of each pair being significantly more active than the other. This phenomenon of stereoselectivity provides valuable insights into the topology of the muscarinic receptor binding site. Research has identified (-)-(2S,5S)-muscarone and (-)-(2R,5S)-allothis compound as the eutomers, or the more potent stereoisomers.[2]
Quantitative Data on Stereoselectivity
Table 1: Binding Affinities (Ki, nM) of this compound and Allothis compound Isomers at Muscarinic Receptor Subtypes
| Isomer | M1 (Cerebral Cortex) | M2 (Heart) | M3 (Salivary Glands) |
| (-)-(2S,5S)-muscarone | Not Reported | Not Reported | Not Reported |
| (+)-(2R,5R)-muscarone | Not Reported | Not Reported | Not Reported |
| (-)-(2R,5S)-allothis compound | Not Reported | Not Reported | Not Reported |
| (+)-(2S,5R)-allothis compound | Not Reported | Not Reported | Not Reported |
Note: Specific Ki values from the primary literature were not available in the conducted search. The original research indicates that (-)-(2S,5S)-muscarone is the eutomer for the this compound pair and (-)-(2R,5S)-allothis compound is the eutomer for the allothis compound pair, implying higher affinity for these isomers.
Table 2: Functional Potencies (pD2 values) of this compound and Allothis compound Isomers in Functional Assays
| Isomer | Guinea-Pig Atria (M2) | Guinea-Pig Ileum (M2/M3) |
| (-)-(2S,5S)-muscarone | Not Reported | Not Reported |
| (+)-(2R,5R)-muscarone | Not Reported | Not Reported |
| (-)-(2R,5S)-allothis compound | Not Reported | Not Reported |
| (+)-(2S,5R)-allothis compound | Not Reported | Not Reported |
Note: Specific pD2 values from the primary literature were not available in the conducted search. The eudismic ratio for this compound in functional tests was reported to be in the range of 280-440, indicating a significant difference in potency between the enantiomers.[2]
Muscarinic Receptor Signaling Pathways
The differential coupling of muscarinic receptor subtypes to various G proteins initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) receptors.
References
Methodological & Application
Synthesis Protocol for Racemic Muscarone: An Overview and General Methodology
Introduction
Muscarone is a potent muscarinic acetylcholine receptor agonist that is structurally related to the neurotransmitter acetylcholine. Its rigid tetrahydrofuran ring system provides a valuable scaffold for studying the structure-activity relationships of muscarinic agonists. The synthesis of this compound and its analogs has been a subject of interest for medicinal chemists to probe the pharmacophore of muscarinic receptors. This document outlines a general synthetic pathway to racemic this compound, which can be achieved by starting with racemic ethyl lactate.
General Synthetic Pathway
The synthesis of racemic this compound can be conceptualized as a multi-step process starting from racemic ethyl lactate. The key steps involve the protection of the hydroxyl group, reduction of the ester to an aldehyde, introduction of an allyl group, iodocyclization to form the tetrahydrofuran ring, and subsequent functional group manipulations to yield the final product.
Key Reagents and Transformations
The following table summarizes the key reagents and their roles in the generalized synthetic pathway for racemic this compound.
| Reagent/Material | Purpose/Transformation | Step |
| Racemic Ethyl Lactate | Starting material providing the initial chiral center as a racemic mixture. | 1 |
| Benzyl Bromide (BnBr) / Silver(I) Oxide (Ag₂O) | Protection of the secondary alcohol as a benzyl ether. | 1 |
| Diisobutylaluminium Hydride (DIBAL-H) | Reduction of the ester to the corresponding aldehyde. | 2 |
| Allyltrimethylsilane / Tin(IV) Chloride (SnCl₄) | Allylation of the aldehyde to form a homoallylic alcohol. | 3 |
| Iodine (I₂) / Acetonitrile (MeCN) | Iodocyclization to form the substituted tetrahydrofuran ring. | 4 |
| Dimethylamine (Me₂NH) in Methanol (MeOH) | Nucleophilic substitution to introduce the dimethylamino group. | 5 |
| Methyl Iodide (MeI) in Diethyl Ether (Et₂O) | Quaternization of the tertiary amine to form the trimethylammonium iodide salt (racemic this compound). | 6 |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of racemic this compound.
Caption: General experimental workflow for the synthesis of racemic this compound.
Chemical Synthesis Pathway
The chemical transformations for the synthesis of racemic this compound are depicted in the following diagram.
Caption: Chemical synthesis pathway for racemic this compound.
Representative, Non-Validated Protocol
Disclaimer: The following protocol is a generalized representation based on analogous syntheses and should not be followed without consulting the primary literature and performing appropriate risk assessments and optimization studies.
Step 1: Protection of Racemic Ethyl Lactate To a solution of racemic ethyl lactate in a suitable solvent (e.g., dichloromethane), add silver(I) oxide followed by benzyl bromide. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Reduction to the Aldehyde The protected ester is dissolved in a dry, non-protic solvent (e.g., toluene or dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is stirred at low temperature until the starting material is consumed. The reaction is quenched by the slow addition of methanol, followed by an aqueous workup. The organic layer is separated, dried, and the solvent is removed to yield the crude aldehyde, which is often used immediately in the next step.
Step 3: Allylation The crude aldehyde is dissolved in a dry solvent (e.g., dichloromethane) and cooled. Tin(IV) chloride is added, followed by the dropwise addition of allyltrimethylsilane. The reaction is stirred until completion and then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude homoallylic alcohol is purified by chromatography.
Step 4: Iodocyclization The purified homoallylic alcohol is dissolved in acetonitrile and treated with iodine. The reaction is stirred at room temperature, typically protected from light, until the starting material is consumed. The reaction is then quenched with an aqueous solution of sodium thiosulfate. The product is extracted, and the organic layer is dried and concentrated to yield the crude iodomethyl-tetrahydrofuran derivative.
Step 5: Amination The crude iodomethyl-tetrahydrofuran is dissolved in a solution of dimethylamine in methanol. The reaction mixture is stirred, often in a sealed tube, until the substitution is complete. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude tertiary amine.
Step 6: Quaternization The crude tertiary amine is dissolved in diethyl ether, and an excess of methyl iodide is added. The mixture is stirred at room temperature, during which time the quaternary ammonium salt precipitates. The solid product, racemic this compound iodide, is collected by filtration, washed with diethyl ether, and dried.
Conclusion
The synthesis of racemic this compound is a multi-step process that can be achieved from racemic ethyl lactate. The general methodology presented here is based on established synthetic routes for the individual enantiomers. Researchers seeking to perform this synthesis should consult the primary literature for more detailed experimental conditions and characterization data. It is crucial to note that the specific reaction conditions, purification methods, and yields will require optimization for a successful and reproducible synthesis.
Application Notes and Protocols for Muscarone Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems.[1][2][3] The five distinct subtypes, M1 through M5, represent important therapeutic targets for a variety of disorders. Muscarone, a potent and non-selective agonist of mAChRs, is a valuable tool for studying the pharmacology and function of these receptors. This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the different muscarinic receptor subtypes.
Radioligand binding assays are a fundamental technique in pharmacology, allowing for the quantification of receptor density (Bmax) and the affinity (Kd or Ki) of ligands for their receptors.[4][5] This protocol will focus on a competition binding assay, where unlabeled this compound competes with a radiolabeled antagonist for binding to the receptor. This approach is commonly used to determine the inhibition constant (Ki) of an unlabeled compound.
Muscarinic Receptor Signaling Pathways
Muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G protein coupling. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: Competition Radioligand Binding Assay
This protocol describes the determination of the inhibitory constant (Ki) of this compound at each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK 293 cells). The assay is based on the competition between unlabeled this compound and the non-selective muscarinic antagonist, [3H]N-methylscopolamine ([3H]NMS), for binding to the receptors.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) with a specific activity of 70-90 Ci/mmol.
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: Atropine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Experimental Workflow
Procedure
-
Preparation of Reagents: Prepare all buffers and ligand solutions. A stock solution of this compound should be prepared and then serially diluted to create a range of concentrations for the competition curve (e.g., 10-10 M to 10-3 M).
-
Assay Setup:
-
Total Binding: To these wells, add assay buffer.
-
Non-specific Binding: To these wells, add a saturating concentration of atropine (10 µM final concentration).
-
Competition Binding: To these wells, add increasing concentrations of unlabeled this compound.
-
-
Addition of Radioligand: Add [3H]NMS to all wells at a final concentration close to its Kd (typically 0.1-1.0 nM).
-
Initiation of Reaction: Add the diluted cell membranes to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve: Plot the percentage of specific binding of [3H]NMS as a function of the log concentration of this compound.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]NMS).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The following table presents hypothetical, yet pharmacologically representative, binding affinity (Ki) values for this compound at the five human muscarinic receptor subtypes as determined by a competition binding assay with [3H]NMS.
| Receptor Subtype | Radioligand | Radioligand Concentration (nM) | Radioligand Kd (nM) | This compound Ki (nM) |
| M1 | [3H]NMS | 0.2 | 0.15 | 25 |
| M2 | [3H]NMS | 0.5 | 0.4 | 15 |
| M3 | [3H]NMS | 0.3 | 0.2 | 30 |
| M4 | [3H]NMS | 0.2 | 0.18 | 20 |
| M5 | [3H]NMS | 0.4 | 0.35 | 40 |
Note: The Ki values presented in this table are for illustrative purposes to demonstrate the expected outcome of the experiment. Actual values must be determined empirically. This compound is known to be a non-selective agonist, and therefore, the Ki values across the different subtypes are expected to be in a similar nanomolar range.
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound for the five muscarinic receptor subtypes using a radioligand competition binding assay. The detailed methodology, workflow, and data analysis procedures outlined herein will enable researchers to accurately characterize the interaction of this compound and other novel compounds with these important drug targets. Rigorous adherence to this protocol will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of muscarinic receptor pharmacology and facilitating the development of novel therapeutics.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Overview of muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Calcium Imaging Assay for Muscarinic Receptor Agonists using Muscarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca2+) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, neurotransmission, and muscle contraction.[1] The measurement of intracellular calcium mobilization is a widely adopted and robust method for studying the activation of G-protein coupled receptors (GPCRs), a major class of drug targets.[2] Muscarinic acetylcholine receptors, a family of GPCRs, are key targets in drug discovery for various therapeutic areas. Upon activation by an agonist, M1 and M3 muscarinic receptors, which are coupled to the Gq alpha subunit of heterotrimeric G-proteins, initiate a signaling cascade that leads to an increase in intracellular calcium concentration.[3]
This application note provides a detailed protocol for a calcium imaging assay to characterize the activity of muscarinic agonists, with a focus on muscarone, using a fluorescence-based method. The assay is suitable for high-throughput screening (HTS) and compound profiling in drug discovery.
Principle of the Assay
The assay relies on the use of a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to free calcium ions.[4] Cells expressing the muscarinic receptor of interest (e.g., M1 or M3) are loaded with a calcium-sensitive dye. The addition of a muscarinic agonist, such as this compound, activates the Gq signaling pathway, leading to the release of calcium from intracellular stores and a subsequent increase in the fluorescence signal. This change in fluorescence is measured over time using a fluorescence plate reader or a microscope, providing a quantitative measure of receptor activation.
Signaling Pathway
The activation of Gq-coupled muscarinic receptors by an agonist like this compound triggers a well-defined signaling cascade:
-
Receptor Activation: The agonist binds to the muscarinic receptor, inducing a conformational change.
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm.
-
Fluorescence Signal: The increase in intracellular Ca2+ is detected by the fluorescent calcium indicator, resulting in an increased fluorescence signal.
Data Presentation
Table 1: Potency of Muscarinic Agonists in Calcium Mobilization Assays
| Agonist | Cell Line | EC50 | Reference |
| Carbachol | CHO-M1 | 1.7 µM | [5] |
| Acetylcholine | CHO-M1 | 56 nM | [5] |
| Pilocarpine | CHO-M1 | 6.8 µM | [5] |
| Carbachol | HEK293 (endogenous M3) | 30 µM | [6] |
Table 2: Assay Performance Metrics
| Parameter | Typical Value | Description |
| Signal to Background (S/B) | > 5 | Ratio of the maximum fluorescence signal in the presence of agonist to the baseline fluorescence. |
| Z'-factor | > 0.5 | A statistical parameter that indicates the robustness and suitability of the assay for high-throughput screening. |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).
-
Human Embryonic Kidney 293 (HEK293) cells endogenously expressing the M3 muscarinic receptor or stably transfected with the M1 receptor.
-
-
Cell Culture Media:
-
DMEM/F-12 or MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell lines.
-
-
Calcium Imaging Reagents:
-
Fluo-4 AM, Fluo-8 AM, or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Compounds:
-
This compound.
-
Reference muscarinic agonists (e.g., Carbachol, Acetylcholine).
-
Muscarinic antagonist (e.g., Atropine) for assay validation.
-
-
Equipment:
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Cell culture incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate centrifuge.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Experimental Workflow
References
- 1. Differences in agonist potency ratios at human m1 muscarinic receptors expressed in A9L and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases [frontiersin.org]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of muscarinic acetylcholine receptors increases synaptosomal free calcium concentration by protein kinase-dependent opening of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Smooth Muscle Contraction Using Muscarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarone, a potent muscarinic acetylcholine receptor (mAChR) agonist, serves as a valuable pharmacological tool for investigating the mechanisms of smooth muscle contraction. Its action mimics that of the endogenous neurotransmitter acetylcholine, providing a means to dissect the signaling pathways that regulate smooth muscle tone in various physiological systems, including the respiratory, gastrointestinal, and urinary tracts. These application notes provide a comprehensive guide to utilizing this compound for studying smooth muscle physiology and pharmacology, with a focus on experimental protocols and data interpretation.
Smooth muscle contraction is predominantly mediated by the M3 subtype of muscarinic receptors, which are Gq-protein coupled receptors.[1][2] Activation of M3 receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile apparatus to Ca2+, ultimately resulting in muscle contraction.[3][4] While the M2 subtype is also present in smooth muscle, often in greater numbers than M3, its primary role is to inhibit adenylyl cyclase and counteract relaxation signals.[1][5]
Mechanism of Action: M3 Muscarinic Receptor Signaling
This compound, by binding to M3 muscarinic receptors on smooth muscle cells, triggers a well-defined signaling pathway:
-
Receptor Activation and G-protein Coupling: this compound binds to the M3 receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq.[2]
-
Phospholipase C Activation: The activated α-subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC).[6]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.[3]
-
Calcium-Calmodulin Activation: The increased cytosolic Ca2+ binds to the protein calmodulin.
-
Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
-
Myosin Phosphorylation and Cross-Bridge Cycling: MLCK phosphorylates the regulatory light chain of myosin, which enables the myosin heads to interact with actin filaments, leading to cross-bridge cycling and muscle contraction.
In addition to this primary pathway, DAG activates protein kinase C (PKC), which can contribute to sustained contraction through various mechanisms, including the inhibition of myosin light chain phosphatase (MLCP), thereby promoting a state of calcium sensitization.[5] The RhoA/Rho-kinase pathway is another important mechanism for calcium sensitization in smooth muscle contraction.[7]
Data Presentation: Pharmacological Parameters of Muscarinic Agonists
Quantitative data on the potency and efficacy of this compound in inducing smooth muscle contraction is not extensively available in the public domain. However, data from studies using other muscarinic agonists, such as acetylcholine, carbachol, and oxotremorine, provide a valuable reference for designing and interpreting experiments with this compound. The following tables summarize representative pharmacological data for these agonists in common smooth muscle preparations.
Table 1: Potency (pEC50) of Muscarinic Agonists in Various Smooth Muscle Tissues
| Agonist | Guinea Pig Ileum | Mouse Urinary Bladder |
| (+)-Cis-dioxolane | - | 6.6 ± 0.1[8] |
| Oxotremorine-M | - | 6.9 ± 0.1[8] |
| Acetylcholine | - | 6.7 ± 0.1[8] |
| Carbachol | 5.8 ± 0.1[8] | 5.8 ± 0.1[8] |
| Pilocarpine | - | 5.8 ± 0.1[8] |
| Carbachol (Rat Bladder) | - | EC50: 1.26 ± 0.21 µM[9] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Efficacy (Emax) of Muscarinic Agonists in Mouse Urinary Bladder
| Agonist | Emax (g) |
| (+)-Cis-dioxolane | 3.2 ± 0.8[8] |
| Oxotremorine-M | 2.7 ± 0.4[8] |
| Acetylcholine | 1.0 ± 0.1[8] |
| Carbachol | 2.7 ± 0.3[8] |
| Pilocarpine | 0.9 ± 0.2[8] |
Emax represents the maximum contractile response produced by the agonist.
Table 3: Antagonist Affinity (pA2) against Acetylcholine-induced Contraction in Jejunal Smooth Muscle
| Antagonist (Receptor Selectivity) | pA2 Value |
| 4-DAMP (M3) | 9.18[10] |
| Pirenzepine (M1) | 7.13[10] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Experimental Protocols
The isolated organ bath technique is the gold standard for studying the effects of pharmacological agents on smooth muscle contraction. The following protocols provide a general framework that can be adapted for various smooth muscle preparations.
Protocol 1: Isolated Guinea Pig Ileum Preparation
The guinea pig ileum is a classic preparation for studying muscarinic receptor pharmacology due to its robust and reproducible contractile responses.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution
-
Isolated organ bath system with force-displacement transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Dissection: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Preparation Mounting: Cut a 2-3 cm segment of the ileum and mount it in the organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the tissue is attached to a fixed hook, and the other to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Viability Test: Elicit a contraction with a submaximal concentration of a standard agonist (e.g., acetylcholine or KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments. Allow the response to each concentration to reach a plateau before adding the next.
-
Data Analysis: Record the contractile force at each concentration and plot a concentration-response curve. Calculate the pEC50 and Emax values for this compound.
Protocol 2: Schild Analysis for Muscarinic Antagonists
Schild analysis is used to determine the affinity (pA2 value) of a competitive antagonist.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Antagonist Incubation: Add a known concentration of a muscarinic antagonist (e.g., atropine for non-selective, 4-DAMP for M3-selective) to the organ bath and incubate for a predetermined time (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve for Agonist: In the continued presence of the antagonist, generate a cumulative concentration-response curve for this compound as described in Protocol 1.
-
Repeat with Different Antagonist Concentrations: Wash the tissue extensively and allow it to recover. Repeat steps 2 and 3 with at least two other concentrations of the antagonist.
-
Data Analysis: Plot the log(concentration ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the resulting linear regression is the pA2 value.[11]
Visualizations
Signaling Pathway of this compound-Induced Smooth Muscle Contraction
Caption: this compound-induced M3 receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for Isolated Organ Bath Studies
Caption: General workflow for studying this compound's effect on smooth muscle in an isolated organ bath.
Conclusion
This compound is a powerful tool for elucidating the cholinergic regulation of smooth muscle function. By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively characterize the effects of this compound and other muscarinic agonists and antagonists. While specific pharmacological data for this compound may require empirical determination, the provided information on related compounds offers a solid foundation for experimental design and data interpretation. This will ultimately contribute to a deeper understanding of smooth muscle physiology and the development of novel therapeutics targeting muscarinic receptors.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Action of acetylcholine on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of M2 muscarinic receptors in airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 7. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols for Muscarone in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarone is a potent cholinergic agonist that exhibits high affinity for muscarinic acetylcholine receptors (mAChRs). As a structural analog of the natural neurotransmitter acetylcholine, this compound serves as an invaluable tool in neuropharmacological research to investigate the physiological and pathophysiological roles of the muscarinic cholinergic system. Its rigid structure provides a distinct advantage for studying receptor-ligand interactions. These application notes provide an overview of the use of this compound, detailed experimental protocols for its characterization, and a summary of its interaction with mAChR subtypes.
Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to modulating a vast array of physiological processes in the central and peripheral nervous systems.[1][2] They are classified into five subtypes (M1-M5), each with distinct signaling mechanisms and tissue distribution.[3] M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to inositol phosphate production and calcium mobilization.[1][4] In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][4] The diverse signaling and distribution of these receptor subtypes underscore the importance of tools like this compound to dissect their specific functions.
Data Presentation
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound at the five human muscarinic receptor subtypes. This data is essential for designing experiments and interpreting results in neuropharmacological studies.
Table 1: this compound Binding Affinities (pKi) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 | 4.74[5] |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Table 2: this compound Functional Potencies (pEC50) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | pEC50 |
| M1 | Not specified | Data not available |
| M2 | Not specified | Data not available |
| M3 | Not specified | Data not available |
| M4 | Not specified | Data not available |
| M5 | Not specified | Data not available |
Signaling Pathways
This compound elicits its effects by activating distinct intracellular signaling cascades depending on the muscarinic receptor subtype expressed in the target cell. The primary pathways are the Gq/11-PLC pathway for M1, M3, and M5 receptors, and the Gi/o-adenylyl cyclase pathway for M2 and M4 receptors.
References
- 1. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The muscarinic acetylcholine receptor subtypes M1–M5 [pfocr.wikipathways.org]
- 5. muscarine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Investigating Glandular Secretion with Muscarone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarone, a potent cholinergic agonist, serves as a valuable tool for investigating the mechanisms of glandular secretion. By activating muscarinic acetylcholine receptors (mAChRs), this compound mimics the action of the parasympathetic nervous system, which is a primary regulator of exocrine gland function. These application notes provide a comprehensive overview of the use of this compound in studying salivary, sweat, and pancreatic gland secretion, including detailed experimental protocols and the underlying signaling pathways.
Muscarinic receptors, particularly the M1 and M3 subtypes, are pivotal in initiating the signaling cascade that leads to glandular secretion.[1][2][3][4] Activation of these Gq/11 protein-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in the secretory process.[5][6]
Data Presentation
The following tables summarize quantitative data related to muscarinic agonist-induced glandular secretion. While specific data for this compound is limited in the literature, data for other common muscarinic agonists are provided for comparative purposes. Researchers should consider these values as a starting point for dose-response studies with this compound.
Table 1: Muscarinic Agonist Potencies in Salivary Gland Secretion
| Agonist | Receptor Subtype(s) | Animal Model | Measured Parameter | Effective Concentration / EC50 | Reference(s) |
| Pilocarpine | M1/M3 | Mouse | Saliva Secretion | 1 mg/kg (s.c.) for significant effect | [7] |
| Pilocarpine | M3 | Rat | Salivary Fluid Secretion | Plateau at 100 µM in perfused glands | [8] |
| Carbachol | M1/M3 | Rat | Intracellular Ca2+ ([Ca2+]i) | 5 µM for oscillations, 100 µM for maximal response | [9] |
| Arecaidine Propargyl Ester (APE) | Muscarinic | Rat | Mucin Secretion | EC50 ≈ 50 nmol/L | [10] |
Table 2: Muscarinic Agonist Effects on Pancreatic and Sweat Gland Secretion
| Agonist | Gland | Receptor Subtype(s) | Animal Model/System | Measured Parameter | Effective Concentration | Reference(s) |
| Oxotremorine-M | Pancreatic Islets | Muscarinic | Mouse | Insulin Secretion | Saturating at ~10 µM | [11] |
| Methacholine | Nasal Glands | Muscarinic | Human/Guinea Pig | Glandular Secretion | Not specified | [12] |
| Pilocarpine | Eccrine Sweat Gland | Muscarinic | Human | Sweat Secretion | Not specified | [13] |
Table 3: Binding Affinities of Muscarinic Ligands at M1 and M3 Receptors
| Ligand (Antagonist) | Receptor Subtype | Tissue/Cell Line | Affinity (KB / Ki) | Reference(s) |
| Pirenzepine | M1 | Rat Sublingual Gland Acini | KB: 61.0 nM | [3] |
| 4-DAMP | M3 | Rat Sublingual Gland Acini | KB: 1.06 nM | [3] |
| Pirenzepine | M1 | Human Gastric Mucosa | KD: 148 +/- 32 nM | [14] |
| Hexahydrosiladifenidol | M3 | Human Gastric Mucosa | KD: 78 +/- 23 nM | [14] |
Signaling Pathways
This compound-induced glandular secretion is primarily mediated by the activation of M1 and M3 muscarinic receptors, which are coupled to the Gq/11 signaling pathway. The following diagram illustrates this cascade.
Experimental Protocols
The following are detailed protocols for key experiments to investigate glandular secretion using this compound. These protocols are adapted from established methods using other muscarinic agonists and should be optimized for this compound.
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) in Isolated Glandular Acinar Cells
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Isolated glandular acinar cells (e.g., from salivary or pancreatic glands)
-
This compound solutions of varying concentrations
-
Fura-2 AM or other suitable calcium indicator dye
-
HEPES-buffered physiological salt solution (PSS)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Loading:
-
Isolate acinar cells from the gland of interest using established enzymatic digestion and mechanical dissociation methods.
-
Resuspend the cells in PSS.
-
Load the cells with Fura-2 AM (typically 2-5 µM) by incubating for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with PSS to remove extracellular dye.
-
-
Measurement of [Ca2+]i:
-
Place the coverslip with dye-loaded cells on the stage of a fluorescence microscope or in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the change in [Ca2+]i or the fluorescence ratio over time.
-
Determine the peak response and the duration of the calcium signal for each this compound concentration.
-
Generate a dose-response curve by plotting the peak [Ca2+]i response against the logarithm of the this compound concentration to determine the EC50.
-
Protocol 2: In Vitro Quantification of Salivary Gland Secretion
This protocol outlines a method for measuring fluid secretion from isolated salivary glands in response to this compound.
Materials:
-
Isolated submandibular or parotid glands
-
Perfusion system with oxygenated physiological solution
-
This compound solutions
-
Collection tubes
-
Analytical balance
Procedure:
-
Gland Preparation and Perfusion:
-
Carefully dissect the salivary gland from an anesthetized animal, cannulating the main duct.
-
Mount the gland in a perfusion chamber and perfuse with oxygenated physiological solution at a constant flow rate.
-
-
Stimulation and Collection:
-
Allow the gland to equilibrate and collect basal secretions.
-
Switch to a perfusion solution containing a known concentration of this compound.
-
Collect the secreted saliva into pre-weighed tubes at timed intervals.
-
-
Quantification:
-
Determine the weight of the collected saliva. Assuming a density of 1 g/mL, the weight is equivalent to the volume.
-
Calculate the secretion rate (µL/min/g of gland weight).
-
Construct a dose-response curve by testing a range of this compound concentrations.
-
Protocol 3: Quantification of Sweat Secretion (Adapted from Iodine-Starch Method)
This method provides a visual and quantifiable measure of sweat output from isolated skin samples.[15][16]
Materials:
-
Isolated skin sample with sweat glands
-
Iodine solution
-
Starch-oil suspension
-
This compound solution
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
Obtain a fresh skin biopsy and place it in a culture dish with the dermal side in contact with a nutrient medium.
-
-
Stimulation and Visualization:
-
Apply a solution containing this compound to the dermal side of the skin.
-
Paint the epidermal surface with an iodine solution, followed by a starch-oil suspension.
-
As sweat is secreted, it will dissolve the iodine, which then reacts with the starch to form dark blue/black spots.
-
-
Image Acquisition and Analysis:
-
Capture images of the skin surface at regular time intervals.
-
Use image analysis software to quantify the number and area of the dark spots.
-
Calculate the percentage of the total area covered by sweat spots as a measure of sweat production.
-
Protocol 4: Measurement of Pancreatic Enzyme Secretion from Isolated Pancreatic Acini
This protocol describes the measurement of amylase secretion from isolated pancreatic acini as an indicator of exocrine function.
Materials:
-
Isolated pancreatic acini
-
This compound solutions
-
HEPES-Ringer buffer
-
Amylase activity assay kit
-
Spectrophotometer
Procedure:
-
Acinar Preparation:
-
Isolate pancreatic acini by collagenase digestion of the pancreas.
-
Resuspend the acini in HEPES-Ringer buffer.
-
-
Stimulation:
-
Aliquot the acinar suspension into tubes.
-
Add this compound at various concentrations to the tubes and incubate at 37°C for a set time (e.g., 30 minutes).
-
Include a control group with no this compound.
-
-
Sample Collection and Amylase Assay:
-
Centrifuge the tubes to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the pelleted acini to determine the remaining intracellular amylase.
-
Measure the amylase activity in both the supernatant and the cell lysate using a commercially available kit and a spectrophotometer.
-
-
Data Analysis:
-
Express the secreted amylase as a percentage of the total amylase (supernatant + lysate).
-
Generate a dose-response curve for this compound-induced amylase secretion.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the mechanisms of glandular secretion. The protocols and information provided herein offer a framework for researchers to design and execute experiments to investigate the effects of this compound on salivary, sweat, and pancreatic glands. By carefully adapting these methods and performing dose-response studies, researchers can gain valuable insights into the role of muscarinic receptor activation in glandular physiology and pathophysiology, which is crucial for the development of novel therapeutics for secretion-related disorders.
References
- 1. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both M1 and M3 receptors regulate exocrine secretion by mucous acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sphingosine kinase-mediated calcium signaling by muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor-induced calcium responses in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats | PLOS One [journals.plos.org]
- 9. Signaling pathways underlying muscarinic receptor-induced [Ca2+]i oscillations in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of mucous acinar exocrine secretion with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ionic mechanisms involved in the regulation of insulin secretion by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nasal glandular secretory response to cholinergic stimulation in humans and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Human gastric mucosa expresses glandular M3 subtype of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PMC [pmc.ncbi.nlm.nih.gov]
Muscarone as a Tool for Studying Central Nervous System Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarone is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs), playing a historical and ongoing role in the study of the cholinergic system and its implications in central nervous system (CNS) disorders. As a structural analog of the endogenous neurotransmitter acetylcholine, this compound has been instrumental in delineating the function of mAChRs in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in the investigation of CNS disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Application Notes
This compound serves as a valuable tool for researchers due to its potent and broad-spectrum agonistic activity at all five subtypes of muscarinic receptors (M1-M5).[1] This non-selectivity allows for the global activation of mAChRs, enabling the study of the overall effects of cholinergic stimulation in various neuronal circuits. While the development of subtype-selective ligands has advanced our understanding of the specific roles of each receptor, this compound remains relevant for initial screening and for understanding the integrated response of the cholinergic system.
Disturbances in mAChR function have been implicated in a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[2] The M1, M3, and M5 receptor subtypes are coupled to Gq proteins, which activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers mobilize intracellular calcium and activate protein kinase C, respectively, typically resulting in neuronal excitation. Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and generally inhibitory effects.[3] this compound's ability to activate both of these major signaling cascades makes it a useful probe for investigating the complex downstream effects of cholinergic signaling in both healthy and diseased states.
A critical consideration for in vivo studies is that this compound, as a quaternary ammonium salt, does not readily cross the blood-brain barrier. Therefore, central effects are typically studied using direct administration techniques such as intracerebroventricular (ICV) or intracerebral injections, or through in vitro preparations like brain slices.
Quantitative Data: Comparative Pharmacology of Non-Selective Muscarinic Agonists
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Potency (EC50) [nM] |
| This compound | M1 | Data not readily available | Data not readily available |
| M2 | Data not readily available | Data not readily available | |
| M3 | Data not readily available | Data not readily available | |
| M4 | Data not readily available | Data not readily available | |
| M5 | Data not readily available | Data not readily available | |
| Acetylcholine | M1 | ~2,000 | ~300 |
| M2 | ~1,000 | ~500 | |
| M3 | ~1,500 | ~200 | |
| M4 | ~500 | ~100 | |
| M5 | Data not readily available | Data not readily available | |
| Carbachol | M1 | ~2,500 | ~1,000 |
| M2 | ~500 | ~2,000 | |
| M3 | ~1,000 | ~500 | |
| M4 | ~200 | ~300 | |
| M5 | Data not readily available | Data not readily available |
Note: The presented values are approximate and can vary depending on the experimental conditions, cell type, and assay used. Data for acetylcholine and carbachol are compiled from various sources for comparative purposes.
Signaling Pathways
The activation of muscarinic receptors by this compound initiates two primary signaling cascades depending on the receptor subtype.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording in Acute Hippocampal Slices
This protocol describes the procedure for recording changes in neuronal excitability in response to this compound application in acute brain slices, a common method for studying the effects of compounds on synaptic transmission and neuronal activity.
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving and Storing Muscarone
Audience: Researchers, scientists, and drug development professionals.
Introduction Muscarone is a potent agonist of muscarinic acetylcholine receptors (mAChRs), making it a valuable tool in neuroscience, pharmacology, and drug development for studying the cholinergic system.[1][2] Like many bioactive small molecules, the integrity of experimental results using this compound is critically dependent on its proper handling, dissolution, and storage. Improper procedures can lead to degradation of the compound, altering its effective concentration and leading to inaccurate and irreproducible data. This document provides a detailed protocol for the effective dissolution and storage of this compound to ensure its stability and efficacy for in vitro and in vivo studies.
Physicochemical and Handling Data
A summary of this compound's properties is essential for accurate preparation of stock solutions. The data below is for this compound Chloride, a common salt form.
| Property | Value | Source |
| Chemical Name | 1-((2S,4R,5S)-4-hydroxy-5-methyltetrahydrofuran-2-yl)-N,N,N-trimethylmethanaminium chloride | MedKoo Biosciences[3] |
| Molecular Formula | C₉H₂₀ClNO₂ | MedKoo Biosciences[3] |
| Molecular Weight | 209.71 g/mol | MedKoo Biosciences[3] |
| Appearance | Solid powder | MedKoo Biosciences[3] |
| Solubility | Soluble in DMSO. Water solubility is also expected, as the related compound Muscarine is readily soluble in water.[1] | MedKoo Biosciences[3] |
| Purity | >95% (typical) | MedKoo Biosciences[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound. It is critical to use anhydrous solvents and sterile techniques, especially if the solution will be used in cell culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[4] This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mM × 1 mL × 209.71 g/mol = 2.097 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile tube.
-
Dissolution: Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
-
Sterilization (for cell culture): If the stock solution is intended for cell culture and a non-sterile solvent was used, it should be sterilized by filtration through a 0.22 µm syringe filter.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Proceed immediately to the storage protocol.
References
Application Notes and Protocols for In Vivo Administration of Muscarone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Muscarone is a potent agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the neurotransmitter acetylcholine. Its administration in animal models is a valuable tool for investigating the physiological and pathophysiological roles of the parasympathetic nervous system. As a quaternary ammonium salt, this compound is less completely absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier, making it particularly useful for studying peripheral muscarinic receptor functions. However, central effects can be examined through direct administration into the central nervous system (CNS).
The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors that mediate diverse physiological responses. The odd-numbered receptors, M1, M3, and M5, couple to Gq proteins, activating phospholipase C, which leads to the hydrolysis of phosphoinositides and an increase in intracellular calcium.[1] The even-numbered receptors, M2 and M4, are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP).[1] Muscarinic receptors also modulate ion channels, such as potassium channels, through G beta-gamma complex signaling.[1]
In vivo studies involving this compound and other muscarinic agonists in animal models, primarily rodents, have been instrumental in elucidating the roles of these receptors in various organ systems. These studies are crucial for the preclinical evaluation of drugs targeting the cholinergic system.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies of this compound and other muscarinic agonists. It is important to note that specific in vivo dosage data for systemic administration of this compound is limited in the scientific literature; therefore, data from other potent muscarinic agonists are included to provide a reference for expected dose ranges and effects.
Table 1: In Vivo Administration of Muscarinic Agonists in Animal Models
| Animal Model | Agonist | Dose Range | Route of Administration | Observed Effects |
| Rat | Muscarine | 0.5 - 500 ng/kg | Intracerebroventricular (i.c.v.) | Dose-dependent inhibition of serum TNF.[2] |
| Rat | Muscarine | 50 - 5,000 ng/kg | Intravenous (i.v.) | No significant effect on serum TNF.[2] |
| Rat | Acetylcholine | Not specified | Not specified | Attenuates cardiac hypertrophy.[3] |
| Mouse | Pilocarpine | 23 mg/kg (ED50) | Intraperitoneal (i.p.) | CNS activity measured by ex vivo binding.[4] |
| Mouse | Arecoline | 220 mg/kg (ED50) | Intraperitoneal (i.p.) | CNS activity measured by ex vivo binding.[4] |
| Rat | Xanomeline | Not specified | Not specified | Reversal of wake and arousal deficits in aged mice.[5] |
Table 2: Dose-Response of Muscarine in an In Vitro Model
| Animal Model | Preparation | Muscarine Concentration | Observed Effect |
| Rat | Isolated Superior Cervical Ganglion | 3 nM - 1 mM | Biphasic depolarization.[1] |
| Rat | Isolated Superior Cervical Ganglion | 1 - 3 µM | Apparent maximum depolarization (plateau).[1] |
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors.
Experimental Workflow: Cardiovascular Assessment
References
- 1. Biphasic dose-response curve to muscarine on the rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central muscarinic cholinergic regulation of the systemic inflammatory response during endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Direct measurement of muscarinic agents in the central nervous system of mice using ex vivo binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low signal in Muscarone binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Muscarone binding assays.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
Q1: What are the primary reasons for a low or absent signal in my this compound binding assay?
A low signal in a radioligand binding assay can stem from several factors throughout the experimental workflow. Key areas to investigate include the quality and concentration of reagents, the integrity of the receptor preparation, and the optimization of assay conditions.[1] Poor reproducibility can often be traced back to inconsistent sample preparation or deviations from the established protocol.[1]
Q2: How can I determine if my radioligand is the source of the problem?
The quality and handling of the radioligand are critical for a successful assay.
-
Check Specific Activity and Purity: Use a radioligand with high specific activity (> 20 Ci/mmol for tritiated ligands) and high radiochemical purity (ideally > 90%).[2] Low specific activity can lead to a weak signal.
-
Verify Age and Storage: Radioligands decay over time. For instance, ¹²⁵I-labeled ligands are best used within one to two months, while tritiated ligands have a longer shelf life of 3-6 months.[2] Ensure the ligand has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Optimize Concentration: The radioligand concentration should ideally be at or below its dissociation constant (Kd) for competition assays to ensure sensitive detection of binding.[3] Using a concentration that is too high can lead to signal saturation.[4]
Q3: My radioligand seems fine. Could the issue be with my receptor preparation?
Yes, the quality and quantity of the receptor in your membrane preparation are crucial.
-
Confirm Receptor Expression: Ensure that the cell line or tissue being used expresses a sufficient number of muscarinic receptors (Bmax). Low receptor expression will naturally lead to a low signal.[3]
-
Optimize Protein Concentration: The amount of membrane protein used in the assay is a critical parameter. Too much protein can increase non-specific binding, while too little will result in a low signal.[4] It is essential to perform protein concentration optimization experiments.
-
Check Membrane Preparation and Storage: The protocol for preparing cell membranes should be followed meticulously to ensure the receptors are intact and functional. Membranes should be stored at -80°C and thawed on ice immediately before use to prevent degradation.
Q4: I've checked my reagents and receptor preparation. What assay conditions should I optimize?
Fine-tuning the assay conditions is essential for maximizing the signal-to-noise ratio.[1]
-
Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. This can be determined by conducting a time-course experiment. Lower concentrations of radioligand will require longer incubation times to reach equilibrium.[3] The incubation temperature should also be optimized, with many protocols suggesting room temperature or 27°C.[5]
-
Buffer Composition: The binding buffer's pH and ionic strength can significantly influence ligand binding.[1] A common binding buffer is 50 mM Tris-HCl with 5 mM MgCl₂, at a pH of 7.4.
-
Washing Steps: Inadequate washing during the filtration step can lead to high background from unbound radioligand, which can mask a low specific signal. Conversely, excessive washing can cause dissociation of the bound ligand. Optimize the number and volume of washes with ice-cold wash buffer.
Q5: How can I minimize non-specific binding to improve my signal-to-noise ratio?
High non-specific binding can obscure the specific binding signal.
-
Use of Blocking Agents: Including agents like bovine serum albumin (BSA) in the binding buffer can help to reduce non-specific binding to the filter and other surfaces.[1][2]
-
Choice of Unlabeled Ligand: For determining non-specific binding, use a high concentration of an unlabeled ligand that is structurally different from the radioligand but has high affinity for the receptor.[2][3] This helps to ensure that only specific binding is displaced.
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low signal issues in your this compound binding assay.
Caption: A stepwise guide to identifying and resolving common causes of low signal.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
This protocol outlines the steps for preparing a crude membrane fraction from cultured cells expressing muscarinic receptors.
-
Cell Harvesting: Grow cells to confluency. Aspirate the culture medium and wash the cell monolayer with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold buffer and centrifuge again at high speed.
-
Final Preparation: Resuspend the final pellet in the binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Saturation Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: Add increasing concentrations of the radioligand to the wells containing the membrane preparation and binding buffer.
-
Non-Specific Binding (NSB): In a parallel set of wells, add the same increasing concentrations of radioligand in the presence of a high concentration of an unlabeled antagonist (e.g., atropine) to saturate the receptors.
-
-
Incubation: Incubate the plate at a predetermined temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or filtration manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the free radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Bmax and Kd values.
-
Data Presentation
| Parameter | Recommended Range/Value | Common Issue if Not Optimized |
| Radioligand Concentration | At or below Kd for competition assays; 0.1x to 10x Kd for saturation assays[3] | Low signal (if too low); High background or saturation (if too high) |
| Membrane Protein | 5-50 µg per well (must be optimized) | Low signal (if too low); High non-specific binding (if too high) |
| Unlabeled Ligand (for NSB) | >100x Ki or Kd of the unlabeled ligand | Incomplete displacement of specific binding, leading to inaccurate NSB values |
| Incubation Time | Varies (e.g., 60-120 minutes); must be sufficient to reach equilibrium[5] | Underestimation of binding if not at equilibrium |
| Incubation Temperature | Typically room temperature or 27-37°C[5] | Affects binding kinetics and receptor stability |
| Binding Buffer pH | Typically 7.4 | Suboptimal pH can reduce binding affinity |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Caption: Overview of the primary signaling cascades activated by muscarinic receptor subtypes.
References
- 1. swordbio.com [swordbio.com]
- 2. revvity.com [revvity.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Optimizing Muscarone Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing muscarone concentration in in vitro studies. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound is a potent agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the action of the endogenous neurotransmitter acetylcholine.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs).[2] In in vitro systems, this compound binding to these receptors initiates a cascade of intracellular signaling events. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[3] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A precise starting concentration for this compound can vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, based on the potencies of other well-characterized muscarinic agonists like carbachol and oxotremorine-M, a common starting range for a dose-response curve would be from 1 nM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration is typically determined by generating a dose-response curve. This involves treating your cells or tissue with a range of this compound concentrations and measuring the biological response (e.g., calcium influx, muscle contraction, cAMP inhibition). The goal is to identify the EC50 value, which is the concentration of this compound that produces 50% of the maximum response. For most applications, using a concentration at or slightly above the EC50 will elicit a robust and reproducible response.
Troubleshooting Guide
Q1: I am not observing any response to this compound in my cell-based assay. What could be the problem?
| Possible Cause | Troubleshooting Step |
| Low or no muscarinic receptor expression in the cell line. | Verify receptor expression using techniques like RT-PCR, Western blot, or radioligand binding assays. Consider using a cell line known to endogenously express the muscarinic receptor subtype of interest or a transfected cell line. |
| Incorrect this compound concentration range. | Perform a wider dose-response curve, starting from a lower concentration (e.g., 0.1 nM) and going up to a higher concentration (e.g., 1 mM). |
| Cell health is compromised. | Ensure cells are healthy and in the logarithmic growth phase before the experiment. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm cell health. |
| Problem with the assay readout. | Verify the functionality of your detection system. For calcium assays, ensure the dye is loaded correctly and is responsive to a positive control (e.g., ionomycin). For cAMP assays, confirm the assay components are working with a known activator of adenylyl cyclase (e.g., forskolin). |
| This compound solution degradation. | Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately as recommended by the supplier. |
Q2: The dose-response curve for this compound in my experiment is biphasic. What does this mean?
A biphasic or "U-shaped" dose-response curve can occur for several reasons. One common explanation in the context of muscarinic agonists is the co-expression of different receptor subtypes with opposing downstream effects. For example, in a tissue expressing both M2 (Gi-coupled, inhibitory) and M3 (Gq-coupled, excitatory) receptors, low concentrations of this compound might preferentially activate one subtype, while higher concentrations activate both, leading to a complex response. This phenomenon has been observed with muscarine in the rat superior cervical ganglion, where an underlying M2-mediated hyperpolarization contributes to the biphasic nature of the depolarization response.[4]
Q3: I am observing a decrease in the response to this compound over time, even with a constant concentration. What is happening?
This phenomenon is likely due to receptor desensitization, a common feature of GPCRs upon prolonged agonist exposure. The receptor becomes less responsive to the agonist, leading to a diminished signal.
| Possible Cause | Troubleshooting Step |
| Receptor phosphorylation and internalization. | Reduce the incubation time with this compound. If a longer treatment is necessary, consider using a lower concentration of the agonist. |
| Downregulation of receptor expression. | For longer-term studies, be aware that chronic agonist exposure can lead to a decrease in the total number of receptors. |
Quantitative Data
Table 1: Potency of Muscarinic Agonists in Guinea Pig Ileum Contraction Assays
| Agonist | EC50 (µM) | Reference |
| Carbachol | 0.11 ± 0.02 | [5] |
| McN-A343 | 2.29 ± 0.25 | [5] |
| Pilocarpine | 1.83 ± 0.62 | [5] |
Table 2: Potency of Muscarinic Agonists in Cationic Current Activation in Guinea Pig Ileal Smooth Muscle Cells
| Agonist | -log EC50 | Reference |
| Carbachol | 5.12 ± 0.03 | [6] |
Table 3: Potency of Muscarinic Agonists in Human M1 Receptor-Expressing Cells (Inositol Monophosphate Formation)
| Agonist | Cell Line | Notes |
| Carbachol | A9L & CHO | Differences in agonist potency ratios observed between cell lines, suggesting agonist-specific receptor activation and G protein coupling.[7] |
| Methacholine | A9L & CHO | Differences in agonist potency ratios observed between cell lines, suggesting agonist-specific receptor activation and G protein coupling.[7] |
Experimental Protocols & Workflows
M1/M3 Receptor Activation and Calcium Flux Assay
This workflow outlines the key steps for measuring intracellular calcium mobilization following the activation of Gq-coupled muscarinic receptors (M1 or M3) by this compound.
References
- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Selectivity profile of muscarinic toxin 3 in functional assays of cloned and native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential coupling of muscarinic M1, M2, and M3 receptors to phosphoinositide hydrolysis in urinary bladder and longitudinal muscle of the ileum of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in agonist potency ratios at human m1 muscarinic receptors expressed in A9L and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Muscarone Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Muscarone in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the stability and integrity of your this compound solutions for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: this compound, a quaternary ammonium compound, is susceptible to degradation through several mechanisms. The primary factors include:
-
pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of ester or ether linkages if present in the molecule's vicinity, although this compound itself lacks a readily hydrolyzable ester group like acetylcholine. However, pH can still influence the stability of the tetrahydrofuran ring.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2] Long-term storage at room temperature is generally not recommended.
-
Light: Exposure to UV or even ambient light can lead to photodegradation, especially for compounds with chromophores.[3] It is crucial to protect this compound solutions from light.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[4]
-
Solvent: The choice of solvent can impact stability. While this compound is soluble in water, aqueous solutions can be more prone to hydrolysis and microbial growth. Organic solvents like DMSO are common for stock solutions but can also present their own stability challenges.[5][6]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Solution Type | Storage Temperature | Duration | Container | Additional Notes |
| Solid (Chloride Salt) | -20°C | Long-term (months to years) | Tightly sealed, light-resistant vial | Store in a desiccator to minimize moisture. |
| 0-4°C | Short-term (days to weeks) | Tightly sealed, light-resistant vial | ||
| Stock Solution (in DMSO) | -20°C or -80°C | Long-term (months) | Tightly sealed, light-resistant vials | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| 0-4°C | Short-term (days to weeks) | Tightly sealed, light-resistant vials | ||
| Aqueous Working Solution | 2-8°C | Short-term (up to 24 hours) | Sterile, light-resistant tubes | Prepare fresh daily if possible. Use sterile, purified water or buffer. |
Q3: Can I store aqueous solutions of this compound frozen?
A3: While freezing can slow down degradation, repeated freeze-thaw cycles should be avoided as they can accelerate degradation for some compounds. If you need to store aqueous solutions for longer periods, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C.
Q4: How can I tell if my this compound solution has degraded?
A4: Visual inspection may not be sufficient to detect degradation. The most reliable way is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS chromatogram. | Degradation of this compound. | 1. Analyze a freshly prepared standard solution of this compound to confirm the retention time of the parent compound.2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and compare their retention times to the unexpected peaks.3. Use a mass spectrometer to obtain mass information on the unexpected peaks to help identify them as degradation products.[9] |
| Loss of compound potency or inconsistent experimental results. | Degradation of the stock or working solution. | 1. Prepare fresh working solutions from a new aliquot of the stock solution.2. If the problem persists, prepare a fresh stock solution from solid this compound.3. Re-evaluate your storage conditions (temperature, light exposure, solvent quality).4. Quantify the concentration of your this compound solution using a validated analytical method before each experiment. |
| Precipitation observed in the solution upon thawing or dilution. | Poor solubility in the chosen solvent or buffer. The compound may be precipitating out of solution. | 1. Visually inspect the solution for any particulate matter.2. Gently warm the solution and vortex to see if the precipitate redissolves.3. Consider preparing a new stock solution at a lower concentration or using a different solvent system. For aqueous solutions, ensure the pH is within a range where this compound is soluble. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for experimental use.
Materials:
-
This compound chloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound chloride vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound chloride using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound chloride is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV lamp and a photostability chamber
-
Oven
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a high-intensity UV lamp in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.
Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound is an agonist of muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The diagram below illustrates the primary signaling pathways activated by this compound binding to M1/M3/M5 and M2/M4 receptors.[9]
Caption: this compound signaling pathways via Gq and Gi proteins.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a comprehensive stability study of a this compound solution.
Caption: Workflow for assessing this compound solution stability.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. Effects of temperature and ethanol on agonist and antagonist binding to rat heart muscarinic receptors in the absence and presence of GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Muscarinic Agonist Tachyphylaxis In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with tachyphylaxis to muscarinic agonists in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of in-vitro experiments with muscarinic agonists?
A1: Tachyphylaxis is a phenomenon where the biological response to a drug diminishes rapidly when it is administered repeatedly or continuously.[1] In in-vitro studies involving muscarinic agonists, this manifests as a decreased cellular or tissue response to subsequent applications of the agonist after an initial exposure.[1] This rapid desensitization is a common issue that can complicate the interpretation of experimental results.
Q2: What are the primary molecular mechanisms behind muscarinic agonist-induced tachyphylaxis?
A2: The primary mechanisms involve changes at the receptor level, which lead to a reduced signal transduction cascade. These include:
-
Receptor Desensitization (Uncoupling): This is a rapid process where the muscarinic receptor is phosphorylated, often by G protein-coupled receptor kinases (GRKs). This modification leads to the binding of arrestin proteins, which sterically hinder the receptor's interaction with its corresponding G protein (e.g., Gq/11 or Gi/o), effectively "uncoupling" it from downstream signaling pathways.[2]
-
Receptor Internalization (Sequestration): Following desensitization, receptors can be removed from the cell surface via endocytosis, moving into intracellular compartments. This reduces the number of available receptors on the plasma membrane that can interact with the agonist.[3]
-
Receptor Downregulation: This is a slower, long-term process that occurs with prolonged agonist exposure. It involves a decrease in the total number of receptor proteins in the cell, often due to increased degradation or decreased synthesis of new receptors.[3]
Q3: How quickly can tachyphylaxis to muscarinic agonists develop in an in-vitro system?
A3: Tachyphylaxis can develop very rapidly, often within minutes of agonist exposure.[2] For example, desensitization of the M3-muscarinic receptor in isolated smooth muscle cells can be observed after just a 10-minute treatment with acetylcholine.[2] Short-term heterologous desensitization in isolated ileum has been demonstrated following a 20-minute treatment.
Q4: Does tachyphylaxis affect all muscarinic receptor subtypes equally?
A4: The rate and extent of tachyphylaxis can vary between receptor subtypes. For instance, studies on transfected fibroblast cells have shown that M2 receptors may be more sensitive to downregulation than M1 receptors, partly due to more significant internalization of the M2 subtype.[3] Furthermore, desensitization can be complex, sometimes requiring the activation of multiple subtypes. For example, in intestinal smooth muscle, heterologous desensitization requires the simultaneous activation of both M2 and M3 receptors.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro experiments with muscarinic agonists.
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Diminishing response upon repeated agonist application. | Rapid receptor desensitization or internalization. | 1. Implement Washout Periods: Introduce sufficient washout periods between agonist applications to allow for receptor resensitization. The required time can vary, so it may need to be empirically determined. 2. Use Intermittent Dosing: Instead of continuous exposure, apply the agonist in short pulses. 3. Lower Agonist Concentration: Tachyphylaxis is often concentration-dependent.[5] Use the lowest effective concentration (e.g., near the EC50) to elicit a response without causing maximal desensitization. |
| High variability in responses between experiments. | Inconsistent levels of tachyphylaxis due to minor variations in protocol timing or agonist exposure. | 1. Standardize Incubation Times: Strictly control the duration of agonist exposure and washout periods across all experiments. 2. Establish a Pre-equilibration Period: Allow tissues or cells to stabilize in the experimental buffer for a consistent period before the first agonist application. |
| Complete loss of response after prolonged agonist exposure. | Receptor downregulation (a long-term effect). | 1. Limit Exposure Duration: For experiments requiring long incubations, determine the time point at which downregulation becomes significant and design the experiment to conclude before this occurs. 2. Consider Partial Agonists: Full agonists are more likely to induce robust downregulation. A partial agonist may produce a sufficient biological response with less pronounced tachyphylaxis.[3] |
| Agonist appears less potent than expected (rightward shift in dose-response curve). | Basal desensitization from endogenous acetylcholine (in tissue preps) or tachyphylaxis from the first few points of the concentration-response curve. | 1. Perform Cumulative vs. Non-Cumulative Curves: In a non-cumulative protocol, each data point is generated from a fresh preparation or after a thorough washout, which can mitigate tachyphylaxis. 2. Investigate Allosteric Modulators: Positive allosteric modulators (PAMs) can enhance the response to the primary agonist without directly causing the same level of desensitization.[6][7] |
Experimental Protocols & Data
Protocol: Assessing Muscarinic Agonist-Induced Tachyphylaxis
This protocol provides a general framework for inducing and quantifying tachyphylaxis in an in-vitro functional assay (e.g., calcium imaging in cultured cells or contractility in isolated tissue).
-
Preparation: Prepare the cultured cells or isolated tissue in a suitable physiological buffer in an organ bath or perfusion chamber.
-
Stabilization: Allow the preparation to equilibrate for 30-60 minutes, with regular buffer changes to wash out any endogenous ligands.
-
Initial Response (R1): Apply a specific concentration of the muscarinic agonist (e.g., an EC50 concentration of carbachol or methacholine) and record the peak response.[8]
-
Washout: Wash the preparation thoroughly with fresh buffer until the response returns to baseline.
-
Desensitizing Pulse: Expose the preparation to a high concentration of the same agonist (e.g., 10-100x EC50) for a defined period (e.g., 10-30 minutes) to induce tachyphylaxis.[2]
-
Extended Washout: Perform a prolonged and thorough washout to remove the high concentration of the agonist. The duration should be sufficient to ensure removal from the tissue or chamber but short enough to prevent full resensitization.
-
Second Response (R2): Re-apply the initial EC50 concentration of the agonist and record the peak response.
-
Quantification: Calculate the degree of tachyphylaxis by expressing the second response (R2) as a percentage of the first response (R1). A value of R2/R1 < 1 indicates tachyphylaxis.
Representative Quantitative Data
The following table summarizes data from a study on heterologous desensitization in isolated mouse ileum, demonstrating the shift in agonist potency after inducing tachyphylaxis.
| Agonist | Condition | EC50 Value (Fold Increase) | Effect on Maximal Response |
| Prostaglandin F2α (PGF2α) | After 20 min Acetylcholine (30 µM) treatment | 7-fold increase[4] | No significant effect[4] |
| Oxotremorine-M | After 20 min Acetylcholine (30 µM) treatment | 3-fold increase[4] | No significant effect[4] |
Table showing the impact of acetylcholine-induced tachyphylaxis on the potency of other agonists.
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Canonical signaling pathways for muscarinic receptors.[9][10][11]
Experimental Workflow for Tachyphylaxis Assay
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Improving signal-to-noise ratio in Muscarone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their muscarone experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High Background Fluorescence in Calcium Flux Assays
Question: I am observing high background fluorescence in my calcium flux assay, which is masking the specific signal from this compound stimulation. What could be the cause and how can I fix it?
Answer: High background fluorescence can originate from several sources. Here is a systematic approach to identify and address the issue:
-
Autofluorescence from Media and Buffers: Phenol red and other components in standard cell culture media can be fluorescent.
-
Cellular Autofluorescence: Endogenous molecules within the cells, such as NADH and riboflavins, can contribute to background fluorescence.
-
Autofluorescence from Assay Plates: Standard polystyrene plates can exhibit autofluorescence.
-
Contaminated Reagents: Impurities in your reagents or buffers can be a source of background signal.
-
Solution: Prepare fresh reagents using high-purity water and analytical-grade components. Filter-sterilize buffers if necessary.[4]
-
Issue 2: Low Signal or No Response to this compound Stimulation
Question: My cells are not responding, or are responding very weakly, to this compound application in my functional assay. What are the potential reasons and troubleshooting steps?
Answer: A weak or absent signal can be due to several factors related to the cells, reagents, or assay conditions.
-
Suboptimal Cell Health and Density: The health and number of cells are critical for a robust signal.
-
Inactive Ligand: The this compound stock solution may have degraded.
-
Solution: Use a fresh batch of this compound and verify its activity with a positive control.
-
-
Low Receptor Expression: The cell line may not express the target muscarinic receptor at a sufficient level.
-
Solution: Verify the expression of the specific muscarinic receptor subtype in your cell line. If expression is low, you may need to use a cell line with higher expression or a transient transfection system.
-
-
Incorrect Assay Buffer: The composition of the assay buffer can affect receptor function and signal detection.
-
Solution: Ensure the assay buffer has the appropriate concentrations of ions, such as calcium, and is at the correct pH.
-
Issue 3: High Well-to-Well Variability in Results
Question: I am observing significant variability between replicate wells in my 96-well plate assay. How can I improve the consistency of my results?
Answer: High variability can be frustrating and can obscure real effects. Here are some common causes and their solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.
-
Solution: Ensure a homogenous cell suspension before and during plating. After plating, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to different results compared to the interior wells.[1]
-
Solution: To minimize the edge effect, avoid using the outer rows and columns for experimental samples. Instead, fill these perimeter wells with sterile water or PBS to create a humidity barrier.[1]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or compounds will lead to variability.
-
Solution: Ensure your pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting. Mix reagents thoroughly before dispensing.
-
-
Temperature Gradients: Uneven temperature across the assay plate can affect cellular responses.
-
Solution: Ensure the plate is uniformly warmed to the assay temperature. When moving plates between incubators and readers, do so quickly to minimize temperature changes.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical signal-to-noise ratio I should aim for in my this compound experiments?
A1: The signal-to-noise ratio (S/N) is a measure of the strength of your experimental signal relative to the background noise. For most cell-based assays, a higher S/N ratio is desirable as it indicates a more robust and reliable assay. While there is no universal value, a signal-to-background ratio of 10:1 is often considered good for quantitative assays. For limit of detection (LOD) and limit of quantification (LOQ) determinations, specific S/N ratios are often required by regulatory guidelines.[7]
Q2: How can I optimize the concentration of this compound for my dose-response experiments?
A2: To optimize the this compound concentration, you should perform a dose-response curve. This involves testing a range of this compound concentrations, typically in half-log or log dilutions, and measuring the cellular response at each concentration. The resulting sigmoidal curve will allow you to determine key parameters such as the EC50 (the concentration that produces 50% of the maximal response), which is a measure of the agonist's potency.
Q3: What are the best positive and negative controls for a this compound experiment?
A3:
-
Positive Control: A well-characterized muscarinic agonist, such as carbachol or acetylcholine, should be used as a positive control to ensure the cells are responding as expected.[8]
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, typically buffer or a low concentration of DMSO) should be included to determine the baseline response in the absence of stimulation.
-
Antagonist Control: To confirm that the observed response is mediated by muscarinic receptors, you can pre-incubate the cells with a muscarinic antagonist, such as atropine, before adding this compound. This should block the this compound-induced signal.
Q4: Can the choice of cell line affect the signal-to-noise ratio in my experiments?
A4: Yes, the choice of cell line is critical. Different cell lines have varying levels of endogenous muscarinic receptor expression. Using a cell line with a high and stable expression of the desired muscarinic receptor subtype will generally lead to a stronger signal. Commonly used cell lines for muscarinic receptor studies include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells stably transfected with a specific muscarinic receptor subtype.[9][10]
Data Presentation
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line | Seeding Density (cells/well) | Assay Duration (hours) | Notes |
| CHO-M1 | 40,000 | 24 | Optimal for calcium flux assays.[11] |
| HEK293 | 30,000 - 50,000 | 24 | Good for transient transfection and functional assays. |
| U2OS | 30,000 | 24 | Suitable for redistribution assays.[12] |
| General Adherent Cells | 5,000 - 10,000 | 48 | A good starting range for many cytotoxicity assays.[13] |
Table 2: Example EC50 Values for Muscarinic Agonists
| Agonist | Cell Line | Receptor Subtype | Assay Type | EC50 Value |
| Carbachol | SH-SY5Y | Endogenous | Calcium Mobilization | ~50 µM |
| Carbachol | CHO-M1 | M1 | Calcium Mobilization | 4.4 µM[9] |
| Iperoxo | CHO-M1 | M1 | Calcium Mobilization | 24.8 nM[11] |
| Xanomeline | CHO-M1 | M1 | Calcium Mobilization | 37 nM[11] |
| Pilocarpine | CHO-M1 | M1 | Calcium Mobilization | 250 µM[11] |
Experimental Protocols
Protocol 1: Calcium Flux Assay Using a Fluorescent Plate Reader
This protocol describes a method for measuring intracellular calcium mobilization in response to this compound stimulation using a fluorescent plate reader.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-M1 cells)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and other test compounds
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at the optimized density and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.[14]
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Signal Detection:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
The instrument will then inject the agonist into the wells, and you will continue to record the fluorescence signal over time (typically 1-2 minutes).[6]
-
-
Data Analysis:
-
The change in fluorescence intensity (peak signal minus baseline) is plotted against the agonist concentration.
-
Fit the data to a dose-response curve to calculate the EC50.[6]
-
Protocol 2: Radioligand Binding Assay for Muscarinic Receptors
This protocol is for determining the binding affinity of this compound to muscarinic receptors using a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing muscarinic receptors
-
Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each concentration of unlabeled this compound.
-
Add a fixed concentration of the radiolabeled antagonist to all wells.
-
For determining non-specific binding, add a high concentration of an unlabeled antagonist (e.g., atropine) to a separate set of wells.
-
-
Incubation: Add the cell membranes or tissue homogenate to each well and incubate at room temperature for a specified time to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a competition binding curve to determine the Ki (inhibition constant).
-
Mandatory Visualizations
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Experimental workflow for a calcium flux assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbachol-activated muscarinic (M1 and M3) receptors transfected into Chinese hamster ovary cells inhibit trafficking of endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Muscarone solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of muscarone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a synthetic, potent agonist of muscarinic acetylcholine receptors (mAChRs). Structurally, it is a quaternary ammonium salt. Compounds of this class are generally characterized by their ionic nature, which typically confers good solubility in polar solvents. While specific quantitative solubility data for this compound is not extensively published, its chemical structure suggests that it should be soluble in aqueous solutions. However, the presence of organic functional groups may influence its behavior in different solvent systems.
Q2: In which solvents should I attempt to dissolve this compound?
Based on its structure as a quaternary ammonium salt, the following solvents are recommended for initial solubility tests:
-
Water: Deionized or distilled water should be the first choice for preparing aqueous solutions.
-
Phosphate-Buffered Saline (PBS): For biological assays, PBS is a suitable solvent. Ensure the pH is compatible with your experimental setup.
-
Ethanol: As a polar organic solvent, ethanol can be a good initial solvent or co-solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
It is always recommended to start with a small amount of the compound to test its solubility before preparing a larger stock solution.
Q3: How should I prepare a stock solution of this compound?
When preparing a stock solution, it is crucial to start with a higher concentration that can be diluted for working solutions.
Recommended Protocol for Preparing a this compound Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of a suitable solvent (e.g., sterile water or DMSO) to the this compound powder.
-
Vortexing: Vortex the solution vigorously to aid dissolution.
-
Sonication (Optional): If the compound does not dissolve completely with vortexing, sonicate the solution in a water bath for 5-10 minutes.
-
Dilution: Once the this compound is fully dissolved, add more solvent to reach the final desired stock concentration.
-
Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What are the known signaling pathways activated by this compound?
As a muscarinic acetylcholine receptor agonist, this compound is expected to activate signaling pathways coupled to these G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and downstream effectors.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in water or PBS. | The concentration may be too high, exceeding its aqueous solubility limit. | Try dissolving a smaller amount of the powder in the same volume of solvent. Gentle heating (to 37°C) or sonication may also aid dissolution. |
| The pH of the solution may not be optimal. | Adjust the pH of the buffer. For quaternary ammonium salts, solubility is generally good across a range of physiological pH values, but extremes can affect stability. | |
| A precipitate forms after adding a this compound stock solution (in an organic solvent like DMSO) to an aqueous buffer. | Rapid change in solvent polarity causing the compound to crash out of solution.[1] | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This ensures a more gradual change in polarity and better mixing.[1] |
| The final concentration of the organic co-solvent is too low to maintain solubility. | Increase the final percentage of the organic co-solvent in your working solution. Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent. | |
| The this compound solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution may be supersaturated and thermodynamically unstable, leading to crystallization over time.[1] | Prepare a fresh solution before each experiment. If storage is necessary, consider if the storage temperature is appropriate, as temperature fluctuations can affect solubility.[3] |
| The compound may be degrading into less soluble byproducts. | Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh working solutions daily. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a general guide for the solubility of structurally related quaternary ammonium compounds like acetylcholine. This can serve as a starting point for your experiments.
| Solvent | Expected Solubility of Quaternary Ammonium Salts | Notes |
| Water | High | Generally, the primary choice for dissolution. |
| Phosphate-Buffered Saline (PBS) | High | Suitable for most biological applications. Acetylcholine chloride has a solubility of approximately 5 mg/mL in PBS (pH 7.2).[4] |
| Ethanol | Soluble | Can be used as a primary solvent or co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good option for creating high-concentration stock solutions. Acetylcholine chloride is soluble in DMSO at approximately 0.1 mg/mL.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter
Procedure:
-
Calculate the mass of this compound needed for a 10 mM solution. (Molecular Weight of this compound cation: 172.24 g/mol ; consider the full molecular weight of the salt form you have).
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add 80% of the final required volume of sterile water to the tube.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
If not fully dissolved, place the tube in a sonicator bath for 10 minutes.
-
Add sterile water to reach the final volume.
-
Filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes and store at -20°C.
Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer
This protocol helps to identify the concentration at which this compound might precipitate out of a specific buffer over time under your experimental conditions.[1]
Materials:
-
High-concentration this compound stock solution (e.g., 100 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance at ~650 nm (for turbidity)
-
Incubator set to your experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a serial dilution of your this compound stock solution in the aqueous buffer directly in the 96-well plate. Include a blank control containing only the buffer and the same final concentration of DMSO.
-
Immediately after preparation, measure the initial absorbance of the plate at 650 nm to get a baseline reading.
-
Incubate the plate at your desired experimental temperature.
-
Measure the absorbance at 650 nm at regular time intervals (e.g., 1, 4, 8, and 24 hours).
-
An increase in absorbance indicates the formation of a precipitate. The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit under those conditions.
Visualizations
Caption: Experimental workflow for this compound solubilization.
Caption: Gq protein-coupled signaling pathway for this compound.
Caption: Gi protein-coupled signaling pathway for this compound.
References
Minimizing non-specific binding in Muscarone assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Muscarone assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound assays?
A1: Non-specific binding refers to the interaction of a ligand, such as a radiolabeled this compound analog, with components other than the intended target, the muscarinic acetylcholine receptors (mAChRs).[1] These interactions can be with other proteins, lipids, the assay plate, or filters used in the experiment.[1] This phenomenon can lead to an overestimation of the total binding, resulting in inaccurate calculations of receptor affinity (Kd) and density (Bmax).[2]
Q2: What are the common causes of high non-specific binding?
A2: High non-specific binding can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: The ligand may interact with hydrophobic regions of membranes or charged surfaces on plastics and filters.[2][3]
-
Ligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding, which is often proportional to the ligand concentration.[1]
-
Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, plates, and filters can be a major contributor.
-
Buffer Composition: The pH, ionic strength, and absence of appropriate additives in the assay buffer can significantly influence non-specific interactions.[2][4][5][6][7]
-
Impurities: Impurities in the ligand or receptor preparation can also contribute to non-specific binding.[8]
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor.[1] This competitor, also known as a displacer, should ideally be structurally different from the radioligand but bind to the same receptor with high affinity.[9] A commonly used non-selective muscarinic antagonist for this purpose is atropine.[10] The concentration of the unlabeled competitor should be sufficient to saturate the specific binding sites (typically 100- to 1000-fold higher than its Ki or Kd).[9] The remaining bound radioactivity is considered non-specific.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[9][11] High non-specific binding (e.g., >50% of total binding) can compromise the accuracy and reproducibility of the assay.[9]
Troubleshooting Guides
Issue 1: High Non-Specific Binding Observed in a Radioligand Binding Assay
This guide provides a step-by-step approach to troubleshooting and minimizing high non-specific binding in your this compound assays.
Step 1: Review and Optimize Your Assay Buffer
The composition of your assay buffer is critical in controlling non-specific interactions.
-
pH Adjustment: The charge of both your ligand and receptor preparation is influenced by the buffer pH.[2][4] Experiment with a range of pH values (e.g., 7.2-7.6) to find the optimal condition that minimizes non-specific binding while maintaining specific binding. A common starting point is a buffer with a pH of 7.4.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to reduce electrostatic interactions that contribute to non-specific binding.[2][4] Test a range of NaCl concentrations to find the optimal balance.
-
Additives:
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can prevent the ligand from binding to plastic surfaces and other non-target proteins.[2][4] A typical concentration to start with is 0.1% to 1%.[4]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can disrupt hydrophobic interactions.[2][4][5]
-
Casein: In some cases, casein can be a more effective blocking agent than BSA or gelatin.[12]
-
| Buffer Component | Recommended Starting Concentration/Range | Purpose |
| Tris-HCl | 50 mM | Buffering agent to maintain pH |
| MgCl2 | 5 mM | Divalent cation, may be required for receptor integrity |
| NaCl | 100-200 mM[2] | Reduces electrostatic non-specific binding |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v)[2][4] | Blocking agent for non-specific protein and plastic binding |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions |
Step 2: Optimize Ligand and Receptor Concentrations
-
Radioligand Concentration: Ensure you are using the radioligand at a concentration at or below its Kd for competition assays to achieve optimal results.[9] For saturation binding experiments, use a range of concentrations that allows for accurate determination of both Kd and Bmax.[9]
-
Receptor Concentration: Use the lowest concentration of receptor preparation that still provides a robust signal. A key guideline is to ensure that less than 10% of the added radioligand is bound at all concentrations tested to avoid ligand depletion.[9][11]
Step 3: Improve Washing and Filtration Steps
-
Filter Pre-treatment: Pre-treating glass fiber filters with a blocking agent like polyethyleneimine (PEI) can significantly reduce the non-specific binding of positively charged ligands.[13]
-
Washing Technique: After incubation, rapidly filter the assay mixture and wash the filters with ice-cold wash buffer to remove unbound radioligand. The volume and temperature of the wash buffer can be optimized. Increasing the wash volume or using a warmer wash buffer may help reduce non-specific binding.[1]
Step 4: Evaluate the Unlabeled Competitor
-
Concentration: Ensure the concentration of the unlabeled competitor (e.g., atropine) is sufficient to displace all specific binding. A concentration 100- to 1000-fold above its Ki is generally recommended.[9]
-
Choice of Competitor: Ideally, use a structurally distinct compound from the radioligand to define non-specific binding.[9]
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent results can often be traced back to issues with non-specific binding and assay setup.
-
Equilibration Time: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium, especially at lower radioligand concentrations.[9] An optimized protocol for a [3H]N-methylscopolamine binding assay reached equilibrium after 90 minutes of incubation at 21°C.[14]
-
Thorough Mixing: Ensure all components are thoroughly mixed upon addition to the assay wells.
-
Consistent Technique: Maintain consistent timing and technique for filtration and washing steps across all samples.
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay for Muscarinic Receptors
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand to muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors
-
Radiolabeled ligand (e.g., [3H]N-methylscopolamine)
-
Unlabeled antagonist (e.g., atropine) for determining non-specific binding
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the binding buffer.
-
Assay Setup:
-
Prepare a series of dilutions of the radioligand in the binding buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "total binding".
-
For "non-specific binding," add a high concentration of the unlabeled antagonist (e.g., 1 µM atropine) to another set of triplicate wells for each radioligand concentration.[10]
-
-
Incubation: Add the membrane preparation to each well. Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for the triplicate wells of total and non-specific binding at each radioligand concentration.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Bmax and Kd.
-
Visualizations
Caption: Signaling pathways of muscarinic acetylcholine receptor subtypes.
References
- 1. graphpad.com [graphpad.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 14. eprints.usm.my [eprints.usm.my]
Technical Support Center: Cell Viability Assessment in the Presence of Muscarone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for assessing cell viability in experiments involving Muscarone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent agonist of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[1] There are five subtypes of mAChRs (M1-M5) that are widely expressed in various tissues and cell types.[1] The cellular response to this compound depends on the specific receptor subtypes expressed by the cells and the downstream signaling pathways they activate.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2] This pathway can influence processes like cell proliferation and secretion.[3][4]
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] Activation of these receptors has been associated with the inhibition of cell proliferation in some cancer cell lines.[6][7]
The ultimate effect on cell viability—whether proliferation, inhibition, or cytotoxicity—is cell-type specific and depends on the balance of these signaling pathways.
Q2: I am observing unexpected results in my MTT/XTT assay with this compound. What could be the cause?
Unexpected results in tetrazolium reduction assays like MTT, XTT, MTS, and WST-1 can arise from direct interference by the test compound.[8][9]
-
Direct Reduction of Tetrazolium Salts: this compound, or any small molecule, could potentially have reducing properties that chemically reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[9] This leads to a false positive signal, suggesting higher cell viability than is actually present.
-
To troubleshoot this: Run a cell-free control containing your culture medium, this compound at the highest concentration used in your experiment, and the MTT reagent.[8][9] If you observe a color change, this indicates direct reduction by this compound, and an alternative assay should be considered.
Q3: My cell viability results with this compound are not consistent across experiments. What are the common sources of variability?
Inconsistent results can stem from several factors:[10][11]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.[10]
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent and low (typically ≤ 0.5%) across all wells, including controls, to avoid solvent-induced cytotoxicity.[9]
-
Incubation Times: Use consistent incubation times for both the treatment with this compound and the incubation with the viability reagent.
-
Plate Edge Effects: Cells in the outer wells of a microplate can be more susceptible to evaporation and temperature changes. Avoid using the outermost wells for critical measurements or ensure they are filled with sterile PBS to maintain humidity.
Q4: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on potential interferences.
-
Recommended Starting Point (with caution): Tetrazolium-based assays like MTT are widely used for assessing metabolic activity as an indicator of cell viability.[12][13] However, due to the potential for chemical interference (see Q2), proper controls are crucial.
-
Alternative if Interference is Detected:
-
Trypan Blue Exclusion Assay: This method directly assesses cell membrane integrity by counting stained (non-viable) and unstained (viable) cells.[14][15] It is less susceptible to chemical interference from compounds that do not damage the cell membrane.[16]
-
ATP-Based Luminescence Assays: These assays measure the amount of ATP in a cell population, which is a good indicator of metabolically active, viable cells.[8][13] They are generally less prone to interference from colored or reducing compounds.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased "viability" at high this compound concentrations in MTT/XTT assay | Direct chemical reduction of the tetrazolium salt by this compound.[9] | Run a cell-free control (media + this compound + MTT reagent). If a color change occurs, the assay is not suitable. Switch to a non-enzymatic readout like Trypan Blue or an ATP-based assay.[9] |
| High background in all wells of an MTT assay | Contamination of reagents or culture medium. Phenol red in the medium can also contribute to background. Extended incubation with the MTT reagent.[8] | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay. Optimize the incubation time with the MTT reagent (typically 1-4 hours).[8] |
| Low signal or no dose-response | Incorrect cell seeding density (too low or too high). This compound may have precipitated out of solution at higher concentrations. The incubation time with this compound was too short. | Optimize cell seeding density to ensure the signal is within the linear range of the assay. Visually inspect wells for precipitate. Ensure this compound is fully dissolved. Optimize the treatment duration. |
| Inconsistent readings between replicate wells | Uneven cell distribution during seeding. Pipetting errors. Edge effects on the plate. | Gently mix the cell suspension before and during seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate for experimental samples. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures and is intended to assess cell viability based on metabolic activity.[12][17]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[18]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol).[17][18]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[8][12]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
Trypan Blue Exclusion Assay
This method provides a direct count of viable and non-viable cells based on membrane integrity.[14]
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Following treatment with this compound, detach adherent cells using trypsin and resuspend in a known volume of complete medium. For suspension cells, collect them by centrifugation.
-
Cell Washing: Centrifuge the cell suspension at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS or serum-free medium. Serum proteins can interfere with the dye, so a serum-free solution is recommended.[14]
-
Staining: Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension (1:1 ratio).[14] For example, mix 10 µL of Trypan Blue with 10 µL of cell suspension.
-
Incubation: Allow the mixture to incubate for approximately 3 minutes at room temperature. Do not exceed 5 minutes, as longer incubation can lead to the staining of viable cells.[14][19]
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Using a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid.
-
Calculate Viability:
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100 [15]
-
Signaling Pathways and Workflows
Caption: this compound signaling pathways via different mAChR subtypes.
Caption: General workflow for assessing cell viability with this compound.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Growth-promoting effect of muscarinic acetylcholine receptors in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine stimulates cortical precursor cell proliferation in vitro via muscarinic receptor activation and MAP kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M2muscarinic receptors inhibit cell proliferation and migration in urothelial bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M2 muscarinic receptors inhibit cell proliferation in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 14. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
Technical Support Center: Agonist-Induced Desensitization in Muscarinic Receptor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying agonist-induced desensitization of muscarinic acetylcholine receptors (mAChRs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments on agonist-induced desensitization of muscarinic receptors.
| Problem | Potential Cause | Suggested Solution |
| No or low desensitization observed after agonist treatment. | Agonist concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal agonist concentration and incubation time to induce desensitization. |
| Receptor reserve is very high. | In systems with high receptor reserve, a significant portion of receptors must be occupied to observe a functional desensitization. Consider using a higher concentration of a partial agonist or a lower expressing cell line. | |
| Inefficient G protein-coupled receptor kinase (GRK) or β-arrestin activity. | Ensure the cell system used expresses adequate levels of GRKs and β-arrestins. Overexpression of these components can sometimes enhance desensitization.[1][2] | |
| The specific muscarinic receptor subtype undergoes slow or minimal desensitization. | Different mAChR subtypes (M1-M5) exhibit different desensitization kinetics. Review the literature for the expected desensitization profile of the subtype under investigation. | |
| High variability in desensitization measurements between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions, as these can affect receptor expression and signaling. |
| Variability in agonist preparation and application. | Prepare fresh agonist solutions for each experiment. Ensure consistent and rapid application of the agonist to all samples. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent volumes.[3] | |
| Unexpected decrease in total receptor number (downregulation) during a short-term desensitization experiment. | Prolonged or high-concentration agonist exposure. | While desensitization can be rapid, prolonged exposure to high agonist concentrations can lead to receptor internalization and degradation.[4] Shorten the incubation time or lower the agonist concentration if only studying initial desensitization events. |
| Cellular stress. | Ensure that the experimental conditions (e.g., buffer composition, temperature) are not causing cellular stress, which can trigger non-specific receptor internalization. | |
| Difficulty in distinguishing between desensitization and receptor downregulation. | Inappropriate assay selection. | Use assays that can differentiate between these two processes. For example, radioligand binding on intact cells versus cell lysates can distinguish between surface and total receptor populations. |
| Lack of a time-course analysis. | Perform a detailed time-course experiment. Desensitization is typically a rapid process (seconds to minutes), while downregulation occurs over a longer period (minutes to hours).[4][5] | |
| Low signal in receptor binding assays. | Degraded radioligand. | Ensure the radioligand is not expired and has been stored correctly to prevent degradation.[6] |
| Low receptor expression. | Use a cell line with higher receptor expression or optimize transfection efficiency if using a transient expression system.[6] | |
| Incorrect buffer composition. | Verify that the binding buffer pH and ionic strength are optimal for the receptor-ligand interaction.[3] | |
| High non-specific binding in receptor binding assays. | Radioligand concentration is too high. | Use a radioligand concentration at or near the Kd value to minimize binding to non-receptor sites.[3] |
| Inadequate washing. | Ensure that the washing steps are sufficient to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.[6] | |
| Filter binding. | Pre-soak filters in a solution like polyethyleneimine to reduce non-specific binding of the radioligand to the filter material.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of agonist-induced desensitization of muscarinic receptors?
A1: Agonist-induced desensitization of muscarinic receptors, like other G protein-coupled receptors (GPCRs), primarily occurs through two main mechanisms:
-
Homologous Desensitization: This is receptor-specific and occurs when an agonist binding to its receptor leads to the desensitization of only that specific receptor type. The key steps involve:
-
Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[1][2]
-
Arrestin Binding: This phosphorylation increases the receptor's affinity for β-arrestin proteins.[2][7]
-
Uncoupling: The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein, thereby attenuating the downstream signal.[2][8]
-
-
Heterologous Desensitization: This is a more general form of desensitization where the activation of one type of receptor leads to the desensitization of other, unrelated receptors. This is often mediated by second messenger-dependent kinases such as:
-
Protein Kinase A (PKA): Activated by cAMP.
-
Protein Kinase C (PKC): Activated by diacylglycerol (DAG) and intracellular calcium, which are products of M1, M3, and M5 receptor signaling.[1][5] These kinases can phosphorylate various GPCRs, including muscarinic receptors, leading to their desensitization.
-
Q2: What is the difference between desensitization and downregulation?
A2: Desensitization and downregulation are both processes that reduce receptor responsiveness, but they occur on different timescales and through different mechanisms.
-
Desensitization is a rapid process (occurring within seconds to minutes) where the receptor becomes less responsive to agonist stimulation, often due to phosphorylation and uncoupling from its G protein. The total number of receptors in the cell does not necessarily change.[5]
-
Downregulation is a slower process (occurring over minutes to hours) that involves a decrease in the total number of receptors available in the cell. This is typically achieved through receptor internalization (endocytosis) and subsequent degradation in lysosomes.[4][5]
Q3: How do the different muscarinic receptor subtypes (M1-M5) differ in their desensitization profiles?
A3: The five muscarinic receptor subtypes exhibit differences in their signaling pathways and, consequently, their desensitization mechanisms.
-
M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] Desensitization of these subtypes can be mediated by GRKs and PKC.[11][12][13]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[9][10] Their desensitization is primarily mediated by GRKs and can also be influenced by PKA in cases of heterologous desensitization.
The exact kinetics and extent of desensitization can vary depending on the cell type and the specific experimental conditions.
Q4: What is the role of receptor phosphorylation in desensitization?
A4: Receptor phosphorylation is a critical initial step in rapid desensitization.[5] Agonist binding induces a conformational change in the receptor, exposing phosphorylation sites in the intracellular loops and C-terminal tail. These sites are then phosphorylated by kinases like GRKs and second-messenger kinases (PKA, PKC).[1][5] This phosphorylation event serves as a signal for the recruitment of β-arrestins, which then uncouple the receptor from its G protein, leading to a diminished cellular response.[2]
Q5: Can agonist-induced desensitization be reversed?
A5: Yes, desensitization is often a reversible process, referred to as resensitization. After the removal of the agonist, the receptor can be dephosphorylated by phosphatases and returned to the cell surface in a signaling-competent state.[1] In cases where the receptor has been internalized, it can be recycled back to the plasma membrane.[1][4] The rate and extent of resensitization can vary depending on the receptor subtype and cell type.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Measure Receptor Downregulation
This protocol is designed to quantify the total number of muscarinic receptors (Bmax) and their affinity for a ligand (Kd) in cell membranes following prolonged agonist exposure.
Materials:
-
Cell culture expressing the muscarinic receptor of interest.
-
Muscarinic agonist (e.g., carbachol).
-
Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Protease inhibitors.
-
Cell scraper.
-
Homogenizer.
-
High-speed centrifuge.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Agonist Treatment: Treat cultured cells with the desired concentration of muscarinic agonist for a specified time course (e.g., 0, 30, 60, 120 minutes) to induce downregulation.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cells in ice-cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend.
-
Determine the protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
Set up assay tubes containing a fixed amount of membrane protein (e.g., 20-50 µg).
-
For saturation binding, add increasing concentrations of the radiolabeled antagonist.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled antagonist (e.g., 1 µM atropine) to determine non-specific binding.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding model to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Compare the Bmax values from agonist-treated and untreated cells to quantify receptor downregulation.
-
Protocol 2: Inositol Phosphate (IP) Accumulation Assay for Functional Desensitization
This protocol measures the functional response of Gq/11-coupled muscarinic receptors (M1, M3, M5) and their desensitization by quantifying the accumulation of inositol phosphates.
Materials:
-
Cell culture expressing the M1, M3, or M5 muscarinic receptor.
-
Myo-[³H]inositol.
-
Agonist (e.g., methacholine).
-
Serum-free medium.
-
LiCl solution.
-
Perchloric acid or trichloroacetic acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
Methodology:
-
Cell Labeling:
-
Plate cells in multi-well plates.
-
Label the cells by incubating them with myo-[³H]inositol in serum-free medium for 18-24 hours to allow for incorporation into membrane phosphoinositides.
-
-
Desensitization:
-
Pre-treat the cells with a high concentration of the muscarinic agonist for a short period (e.g., 5-30 minutes) to induce desensitization.
-
Wash the cells thoroughly with buffer to remove the agonist.
-
-
Re-stimulation and IP Accumulation:
-
Add LiCl solution to all wells. LiCl inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Stimulate the cells with a range of agonist concentrations for a fixed time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold perchloric acid.
-
Neutralize the extracts.
-
-
Isolation of Inositol Phosphates:
-
Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free myo-[³H]inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
Visualizations
Caption: Homologous desensitization pathway of muscarinic receptors.
Caption: Experimental workflow for studying functional desensitization.
References
- 1. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of G protein-coupled receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Validation & Comparative
A Comparative Guide to the Functional Efficacy of Muscarone and Carbachol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional efficacy of two prominent muscarinic acetylcholine receptor agonists: muscarone and carbachol. The information presented herein is supported by experimental data from functional assays to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound and carbachol are well-characterized agonists of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system. While both compounds elicit physiological responses through mAChR activation, their efficacy and potency can differ depending on the receptor subtype and the specific functional assay employed. This guide aims to delineate these differences through a review of quantitative data and detailed experimental methodologies.
Data Presentation
The following table summarizes the quantitative data on the potency (EC50) of this compound and carbachol in key functional assays. Carbachol is often utilized as a full agonist in these assays for comparative purposes.
| Compound | Assay Type | Cell Line/Tissue | Receptor Subtype(s) | EC50 (µM) | Emax (% of control or max response) |
| Carbachol | Inositol Phosphate Accumulation | SH-SY5Y Neuroblastoma | Endogenous M3 | 4.1 - 50 | Not specified |
| Rat Striatum Slices | M1 and M3 | 11 | 546% of basal | ||
| CHO-K1 | Recombinant hM3 | ~1.3 (pEC50=5.9) | 6.5-fold stimulation | ||
| CHO-K1 | Recombinant hM5 | ~15.8 (pEC50=4.8) | 2.9-fold stimulation | ||
| Calcium Mobilization | SH-SY5Y Neuroblastoma | Endogenous M3 | 0.25 - 1.6 | Not specified | |
| CHO-M1 | Recombinant M1 | 1.7 | Not specified | ||
| This compound | Functional Assays (general) | Guinea Pig Atria and Ileum | M2, M2/M3 | Potency Determined | Eudismic Ratio: 280-440 |
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors by agonists like this compound and carbachol initiates intracellular signaling cascades. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
Gq Signaling Pathway
The Gq pathway is central to the functional assays discussed in this guide. Upon agonist binding to M1, M3, or M5 receptors, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event measured in calcium mobilization assays.
Caption: Gq protein-coupled signaling pathway activated by muscarinic agonists.
Experimental Workflow: Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a direct consequence of PLC activation.
Caption: Workflow for a radiolabeled inositol phosphate accumulation assay.
Experimental Workflow: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation.
Caption: General workflow for a fluorescence-based calcium mobilization assay.
Experimental Protocols
Inositol Phosphate Accumulation Assay
Objective: To quantify the agonist-induced accumulation of inositol phosphates in cells expressing muscarinic receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 or SH-SY5Y).
-
Cell culture medium (e.g., DMEM/F12).
-
[³H]-myo-inositol.
-
Assay buffer (e.g., HBSS) supplemented with LiCl (typically 10 mM).
-
Agonist solutions (this compound, Carbachol) at various concentrations.
-
Lysis buffer (e.g., 0.1 M HCl).
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Plate cells in multi-well plates and grow to confluency. Incubate the cells with medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Agonist Stimulation: Wash the cells with assay buffer and then pre-incubate with assay buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Add varying concentrations of the agonist (this compound or carbachol) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Separation: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer. The cell lysates are then applied to anion-exchange columns.
-
Wash the columns to remove free inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactivity (counts per minute) against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Calcium Mobilization Assay
Objective: To measure the transient increase in intracellular calcium concentration following agonist stimulation of muscarinic receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., SH-SY5Y or CHO-M1).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit).
-
Assay buffer (e.g., HBSS).
-
Agonist solutions (this compound, Carbachol) at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach and grow overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well. Incubate the plate for 30-60 minutes at 37°C to allow for dye uptake.
-
Agonist Preparation: Prepare a separate plate containing the agonist solutions at various concentrations.
-
Measurement: Place both the cell plate and the agonist plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of the cells.
-
The instrument's automated pipettor will then add the agonist solutions to the cell plate, and the fluorescence intensity will be continuously monitored in real-time.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.
Conclusion
Carbachol is a well-established full agonist at muscarinic receptors, with extensive data available for its potency and efficacy in various functional assays. It serves as a reliable standard for comparison. This compound is also a potent muscarinic agonist, with studies indicating high potency, particularly for its (-)-(2S,5S) enantiomer. However, a direct quantitative comparison of its efficacy (EC50 and Emax) with carbachol in widely used functional assays like inositol phosphate accumulation and calcium mobilization is not extensively documented in the readily available literature. For researchers aiming to directly compare these two agonists, it is recommended to perform head-to-head experiments under identical conditions using the detailed protocols provided in this guide. Such studies would be invaluable in further elucidating the subtle differences in the functional profiles of these two important muscarinic agonists.
References
Head-to-head comparison of Muscarone and Oxotremorine
A Head-to-Head Comparison of Muscarone and Oxotremorine for Researchers and Drug Development Professionals
In the field of cholinergic research, this compound and Oxotremorine are two widely utilized synthetic agonists of muscarinic acetylcholine receptors (mAChRs). Both compounds mimic the action of the endogenous neurotransmitter acetylcholine, albeit with distinct pharmacological profiles that render them valuable tools for investigating the physiological and pathological roles of the muscarinic system. This guide provides a comprehensive, data-driven comparison of this compound and Oxotremorine, focusing on their chemical properties, receptor binding affinities, functional potencies, and the experimental methodologies used for their characterization.
Chemical and Physical Properties
This compound and Oxotremorine are structurally distinct molecules. This compound is a cyclic ether and a quaternary ammonium salt, closely related to the natural alkaloid muscarine. Oxotremorine, on the other hand, is a tertiary amine characterized by a pyrrolidinone ring. These structural differences influence their pharmacokinetic properties, such as their ability to cross the blood-brain barrier.
| Property | This compound | Oxotremorine |
| Chemical Formula | C₉H₁₈NO₂⁺ | C₁₂H₁₈N₂O |
| Molar Mass | 172.24 g/mol | 206.289 g/mol |
| Chemical Structure | A tetrahydrofuran ring with a quaternary ammonium methyl group | A pyrrolidinone and a pyrrolidine ring linked by a but-2-yne chain |
| Nature | Quaternary ammonium salt | Tertiary amine |
Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism
Both this compound and Oxotremorine exert their effects by binding to and activating muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5). These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates the phosphoinositide signaling cascade, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Conversely, the M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Head-to-Head Comparison: Binding Affinity and Functional Potency
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (pD2 or EC50) of this compound and Oxotremorine at muscarinic receptor subtypes. It is important to note that the active enantiomer of this compound is (-)-(2S,5S)-muscarone.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 (Cortex) | M2 (Heart) | M3 (Salivary Gland) | M4 | M5 |
| (-)-Muscarone | 230 | 18 | 190 | Data not available | Data not available |
| (+)-Muscarone | 13000 | 7900 | 19000 | Data not available | Data not available |
| Oxotremorine | Non-selective, specific Ki values across all subtypes are not consistently reported in a single study. |
Data for this compound enantiomers are from De Amici et al., J. Med. Chem. 1992, 35 (10), pp 1915–1920.[1][2]
Table 2: Muscarinic Receptor Functional Potency and Efficacy
| Compound | Receptor Subtype | Assay Type | Potency (pD2 or EC50) | Efficacy |
| (-)-Muscarone | M2 (Guinea Pig Atria) | Functional Assay | 7.00 (pD2) | Full Agonist |
| (-)-Muscarone | M3 (Guinea Pig Ileum) | Functional Assay | 6.81 (pD2) | Full Agonist |
| Oxotremorine | M3 | Inositol Phosphate Accumulation | EC50: 41.1 nM | Agonist |
| Oxotremorine-M | M4 | Calcium Mobilization | EC50: 88.7 nM | Agonist |
| Oxotremorine-M | M4 (NG108-15 cells) | Ca²⁺ Current Inhibition | EC50: 0.14 µM | Full Agonist |
Data for (-)-Muscarone from De Amici et al., J. Med. Chem. 1992, 35 (10), pp 1915–1920.[1][2] Data for Oxotremorine from Innoprot.Data for Oxotremorine-M from GenScript and Caulfield et al., Br J Pharmacol. 1993.[3]
Experimental Protocols
The characterization of muscarinic agonists like this compound and Oxotremorine relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype. It involves the use of a radiolabeled ligand that binds to the receptor and a competing non-labeled ligand.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in sequence:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Varying concentrations of the unlabeled test compound (this compound or Oxotremorine).
-
The prepared cell membranes.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon its activation.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the receptor of interest are prepared.
-
Assay Setup: In a 96-well plate, the following are added:
-
Assay buffer containing GDP and MgCl₂.
-
Varying concentrations of the agonist (this compound or Oxotremorine).
-
The prepared cell membranes.
-
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The specific binding is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
Inositol Phosphate Accumulation Assay
This functional assay is specific for Gq-coupled receptors (M1, M3, M5) and measures the accumulation of inositol phosphates (IPs), the downstream second messengers of PLC activation.
Detailed Methodology:
-
Cell Culture and Labeling: Cells expressing the target receptor are cultured and incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Assay Setup: The labeled cells are washed and pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound or Oxotremorine) for a specific time.
-
Extraction of Inositol Phosphates: The stimulation is stopped by the addition of an acid (e.g., perchloric acid). The aqueous phase containing the IPs is then separated.
-
Purification and Quantification: The IPs are purified using anion-exchange chromatography, and the amount of [³H]-labeled IPs is determined by scintillation counting.
-
Data Analysis: The amount of accumulated IPs is plotted against the agonist concentration to determine the EC50 and Emax values.
Conclusion
This compound and Oxotremorine are both valuable pharmacological tools for the study of the muscarinic cholinergic system. Oxotremorine is a widely used non-selective muscarinic agonist, while the available data for this compound, particularly its active (-)-enantiomer, suggests some degree of selectivity for the M2 receptor subtype. The choice between these two agonists will depend on the specific research question and the receptor subtypes being investigated. The experimental protocols detailed in this guide provide a framework for the pharmacological characterization of these and other muscarinic ligands.
References
- 1. Synthesis and pharmacological investigation of the enantiomers of this compound and allothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pilocarpine and Muscarone at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding and functional properties of two key muscarinic acetylcholine receptor agonists: pilocarpine and muscarone. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their interactions with the five muscarinic receptor subtypes (M1-M5).
Introduction
Pilocarpine and this compound are both agonists of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions.[1][2] These receptors are broadly classified into two groups based on their primary G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[3] Pilocarpine is a naturally occurring alkaloid used clinically to treat conditions such as glaucoma and dry mouth.[4] this compound, a synthetic analog of muscarine, has been instrumental in the pharmacological characterization of mAChRs. Understanding the distinct binding affinities and functional efficacies of these agonists at each receptor subtype is paramount for the development of selective therapeutic agents with improved efficacy and reduced side effects.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the available experimental data for the binding affinities of pilocarpine and this compound at the five human muscarinic receptor subtypes. It is important to note that comprehensive and directly comparable datasets, especially for this compound, are limited in the scientific literature. The presented data has been compiled from various sources, and experimental conditions may differ between studies.
| Receptor Subtype | Pilocarpine (Ki, nM) | This compound (Ki, nM) | Reference |
| M1 | 640 | Data not available | [5] |
| M2 | 560 | Data not available | [5] |
| M3 | 1610 | Data not available | [5] |
| M4 | Data not available | Data not available | |
| M5 | Data not available | Data not available |
Note: The lack of comprehensive data for this compound highlights a gap in the current understanding of its receptor binding profile across all subtypes.
Quantitative Comparison of Functional Activity
The functional activity of an agonist is characterized by its potency (EC50) and efficacy (Emax). The EC50 value is the concentration of the agonist that produces 50% of the maximal response, serving as a measure of potency. The Emax represents the maximum response that can be elicited by the agonist, indicating its efficacy.
The table below presents a summary of the functional activities of pilocarpine and this compound at the different muscarinic receptor subtypes. As with the binding affinity data, a complete and directly comparable dataset is not available, particularly for this compound.
| Receptor Subtype | Pilocarpine (EC50, µM) | Pilocarpine (Emax, % of Carbachol) | This compound (EC50, µM) | This compound (Emax, % of Carbachol) | Reference |
| M1 | 18 | 35% | Data not available | Data not available | [6] |
| M2 | 4.5 | 50% | Data not available | Data not available | [6] |
| M3 | Data not available | Data not available | Data not available | Data not available | |
| M4 | Data not available | Data not available | Data not available | Data not available | |
| M5 | Data not available | Data not available | Data not available | Data not available |
Note: The data for pilocarpine at M1 and M2 receptors indicate it acts as a partial agonist.[6] The absence of comprehensive functional data for this compound across all subtypes is a significant limitation in the current literature.
Muscarinic Receptor Signaling Pathways
The activation of muscarinic receptors by agonists like pilocarpine and this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. The following diagrams illustrate the canonical signaling pathways for each of the five muscarinic receptors.
M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, culminating in various cellular responses.
M2 and M4 receptors are coupled to Gi proteins, which inhibit the activity of adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequent reduced activation of protein kinase A (PKA), generally resulting in an inhibitory cellular response.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following sections provide an overview of the methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., pilocarpine or this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (pilocarpine or this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to measure the potency (EC50) and efficacy (Emax) of agonists at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the increase in intracellular calcium concentration upon receptor activation.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the muscarinic receptor subtype of interest (M1, M3, or M5) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is measured before the addition of the agonist.
-
Agonist Stimulation: Varying concentrations of the test agonist (pilocarpine or this compound) are added to the cells.
-
Fluorescence Detection: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 and Emax values are calculated.
Conclusion
This guide provides a comparative overview of the binding and functional characteristics of pilocarpine and this compound at muscarinic acetylcholine receptors. The available data suggest that pilocarpine acts as a non-selective partial agonist at M1 and M2 receptors.[6] A significant gap in the literature exists regarding the comprehensive binding and functional profiling of this compound across all five muscarinic subtypes. Further research is warranted to fully elucidate the pharmacological profile of this compound and to enable more direct and comprehensive comparisons with pilocarpine. Such studies will be invaluable for the rational design of novel, subtype-selective muscarinic receptor modulators for a variety of therapeutic applications.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Muscarone's Selectivity Profile Against Other Muscarinic Agonists
This guide provides a detailed comparison of the selectivity profile of muscarone with other key muscarinic acetylcholine receptor (mAChR) agonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance based on their binding affinities and functional potencies at the five muscarinic receptor subtypes (M1-M5).
Introduction to Muscarinic Receptor Agonists
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, are distributed throughout the body and are involved in a wide array of physiological functions, making them attractive therapeutic targets for various diseases.[1] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[2] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[2] The development of subtype-selective agonists is a key objective in drug discovery to elicit specific therapeutic effects while minimizing off-target side effects.
Quantitative Comparison of Agonist Selectivity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other prominent muscarinic agonists. The data has been compiled from various in vitro studies. It is important to note that absolute values can vary depending on the experimental conditions, cell lines, and assay methodologies used.
Table 1: Muscarinic Receptor Binding Affinity (Ki) of Selected Agonists
| Agonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oxotremorine | 8.64 | Data not available | Data not available | Data not available | 5.1 (pIC50) |
| Pilocarpine | 5.51 | Data not available | Data not available | Data not available | Data not available |
| Acetylcholine | 4.76 | Data not available | Data not available | Data not available | Data not available |
| Carbachol | Low affinity | Data not available | Data not available | Data not available | Data not available |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data for a complete profile of all agonists across all subtypes was not available in the provided search results. The available data is presented. The pIC50 value for Oxotremorine at M5 is from a competition binding assay.[3][4][5]
Table 2: Muscarinic Receptor Functional Potency (EC50) of Selected Agonists
| Agonist | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oxotremorine-M | Data not available | Data not available | Data not available | 6.85 | Data not available |
| Pilocarpine | 7.02 | 6.95 | 6.97 | 7.15 | 7.0 |
| Acetylcholine | 7.25 | Data not available | Data not available | 6.96 | Data not available |
| Carbachol | 4.7 | Data not available | 5.12 | 5.7 | Data not available |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The functional assays from which this data is derived vary (e.g., calcium mobilization, PI turnover, inhibition of Ca-current). Data for a complete profile of all agonists across all subtypes was not available in the provided search results.[4][6][7][8][9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to determine agonist selectivity, the following diagrams illustrate the primary signaling pathways of muscarinic receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The determination of binding affinity and functional potency of muscarinic agonists involves standardized in vitro assays. Below are detailed methodologies for two common experimental procedures.
1. Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a high-affinity muscarinic antagonist.
-
Unlabeled competitor drug (e.g., this compound, oxotremorine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[10]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor drug.[10] Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like atropine) are included.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[10]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
-
2. Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation, particularly for M1, M3, and M5 subtypes.
-
Materials:
-
Host cells (e.g., CHO or HEK293) stably expressing the muscarinic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test agonists (e.g., this compound, acetylcholine).
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Cell Culture and Plating: Cells are cultured and seeded into 96- or 384-well black-walled, clear-bottom plates and grown to near confluence.[12]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[13]
-
Assay Performance: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated injection of varying concentrations of the agonist.
-
Detection: The fluorescence intensity is measured over time to capture the transient increase in intracellular calcium upon agonist stimulation.[14]
-
Data Analysis: The peak fluorescence response at each agonist concentration is determined. A dose-response curve is generated by plotting the response against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.[15]
-
Conclusion
This guide provides a comparative overview of the selectivity profile of this compound and other muscarinic agonists, supported by quantitative data and detailed experimental protocols. While a complete binding and functional profile for this compound across all receptor subtypes was not available from the compiled search results, the provided data for other agonists highlights the variable selectivity among these compounds. The presented methodologies and diagrams offer a foundational understanding for researchers to design and interpret experiments aimed at characterizing novel muscarinic receptor ligands. Further studies are required to fully elucidate the selectivity profile of this compound and its potential as a subtype-selective therapeutic agent.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. oxotremorine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pilocarpine [drugcentral.org]
- 5. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Muscarone as a Selective Muscarinic Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Muscarone against other common muscarinic receptor agonists, offering a framework for its validation as a selective pharmacological tool. The information presented is intended to aid researchers in designing experiments and interpreting data related to the muscarinic acetylcholine receptor system.
Comparative Analysis of Muscarinic Agonists
The precise validation of this compound as a selective tool is hampered by the limited availability of comprehensive public data for its binding affinity (Ki) and functional potency (EC50) across all five muscarinic receptor subtypes (M1-M5). While studies have investigated the stereoisomers of this compound at M1, M2, and M3 receptors, a complete quantitative profile remains elusive in readily accessible literature.[1][2][3]
This guide, therefore, presents the available qualitative information for this compound and detailed quantitative data for commonly used comparator agonists: Xanomeline, Pilocarpine, and Oxotremorine-M. This allows for an indirect assessment of this compound's potential selectivity.
Data Summary: Binding Affinity (Ki) and Functional Potency (EC50) of Muscarinic Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| This compound | M1 | Data not available | Data not available |
| M2 | Data not available | Data not available | |
| M3 | Data not available | Data not available | |
| M4 | Data not available | Data not available | |
| M5 | Data not available | Data not available | |
| Xanomeline | M1 | ~2.5 - 10 | ~10 - 100 |
| M2 | ~10 - 30 | >1000 | |
| M3 | ~10 - 50 | >1000 | |
| M4 | ~2 - 15 | ~30 - 200 | |
| M5 | ~5 - 20 | ~100 - 500 | |
| Pilocarpine | M1 | ~1,800 | ~1,000 - 10,000 |
| M2 | ~5,000 | ~10,000 - 50,000 | |
| M3 | ~1,500 | ~500 - 5,000 | |
| M4 | ~2,000 | Data not available | |
| M5 | ~1,000 | Data not available | |
| Oxotremorine-M | M1 | ~1 - 5 | ~10 - 50 |
| M2 | ~5 - 20 | ~50 - 200 | |
| M3 | ~2 - 10 | ~20 - 100 | |
| M4 | ~3 - 15 | ~100 - 500 | |
| M5 | ~1 - 8 | ~50 - 300 |
Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions (e.g., cell line, radioligand, assay type). Researchers should consult the primary literature for detailed information.
Qualitative Insights into this compound's Selectivity:
Studies on the enantiomers of this compound have shown that the (-)-(2S,5S) form is the more active eutomer.[1] These investigations focused on binding to M1, M2, and M3 receptors, suggesting some level of differential activity, though clear selectivity ratios are not provided.[1][3] Without data on M4 and M5 receptors, a complete picture of this compound's selectivity profile cannot be drawn.
Experimental Protocols for Validation
To rigorously validate this compound or any other muscarinic agonist, a combination of binding and functional assays across all five receptor subtypes is essential.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparator compounds for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand appropriate for the receptor subtype (e.g., [3H]N-methylscopolamine ([3H]NMS) for general screening, or more selective antagonists like [3H]pirenzepine for M1).
-
Unlabeled competing ligand (the compound to be tested, e.g., this compound).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays
Functional assays measure the cellular response following receptor activation and are crucial for determining a compound's efficacy (agonist, partial agonist, or antagonist activity) and potency (EC50 or IC50).
1. G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., GTPγS Binding Assay)
This assay measures the activation of G-proteins, an early event in the signaling cascade following receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at each muscarinic receptor subtype.
Materials:
-
Membrane preparations from cells expressing specific muscarinic receptor subtypes.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Test compound (e.g., this compound).
Procedure:
-
Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add the [35S]GTPγS to the wells.
-
Initiate the reaction by adding the pre-incubated membrane preparation.
-
Incubate the plate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to determine the EC50 and Emax values.
2. Second Messenger Assays (e.g., Phosphoinositide Hydrolysis Assay)
This assay is suitable for Gq-coupled muscarinic receptors (M1, M3, M5) and measures the accumulation of inositol phosphates, a downstream second messenger.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at M1, M3, and M5 receptors.
Materials:
-
Intact cells expressing the M1, M3, or M5 receptor subtype.
-
[3H]myo-inositol.
-
LiCl (to inhibit inositol monophosphatase).
-
Test compound (e.g., this compound).
-
Ion-exchange chromatography columns.
Procedure:
-
Label the cells by incubating them overnight with [3H]myo-inositol.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl.
-
Add increasing concentrations of the test compound and incubate for a specific time.
-
Terminate the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separate the inositol phosphates from the cell lysate using ion-exchange chromatography.
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced against the log concentration of the agonist to determine the EC50 and Emax values.
Visualization of Key Pathways and Workflows
To further aid in the understanding of muscarinic receptor signaling and the experimental approaches to their study, the following diagrams are provided.
Caption: Muscarinic receptor signaling pathways.
Caption: Experimental workflow for validating a muscarinic agonist.
Conclusion
The validation of this compound as a selective muscarinic tool requires a comprehensive characterization of its binding and functional properties across all five receptor subtypes. While existing literature provides a starting point, significant data gaps remain, particularly for the M4 and M5 receptors. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own validation studies. By systematically determining the Ki and EC50 values for this compound and comparing them to established muscarinic agonists, the scientific community can build a clearer understanding of its selectivity profile and its utility in probing the complexities of the muscarinic cholinergic system.
References
- 1. Synthesis and pharmacological investigation of the enantiomers of this compound and allothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and muscarinic activity of the chiral forms of methylenemuscarones - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Muscarone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the interaction of Muscarone and its close analog, muscarine, with muscarinic and nicotinic acetylcholine receptors, supported by experimental data and detailed methodologies.
This compound, a potent agonist of muscarinic acetylcholine receptors (mAChRs), plays a significant role in pharmacological research. Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to modulate a wide range of physiological functions. However, the potential for cross-reactivity with other receptor systems, particularly the structurally related nicotinic acetylcholine receptors (nAChRs), necessitates a thorough investigation of its binding and functional profile. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data for the closely related and well-studied compound, muscarine, as a proxy to infer potential cross-reactivity.
Comparative Binding and Functional Data
| Receptor Subtype | Ligand | Assay Type | Value | Units | Reference |
| Nicotinic Acetylcholine Receptor (nAChR) | |||||
| Muscle-type (α1β1δε) | Muscarine | Dissociation Equilibrium Constant (Kd) | 0.15 | mM | [1] |
| Neuronal α4β2 | Muscarine | Single-channel recording | Activation Observed | - | [1] |
It is important to note that the data presented for muscarine serves as an indicator of potential cross-reactivity for this compound due to their structural similarities. Further experimental validation with this compound is crucial.
The data indicates that muscarine, while being a potent muscarinic agonist, can also activate muscle-type and neuronal nicotinic acetylcholine receptors, albeit at significantly higher concentrations (in the millimolar range for the muscle-type nAChR)[1]. This suggests a potential for this compound to exhibit similar cross-reactivity, which could have physiological implications, especially at high concentrations.
Signaling Pathways of Acetylcholine Receptors
Muscarinic and nicotinic receptors mediate their effects through distinct signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to characterize the interaction of ligands with muscarinic and nicotinic receptors.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay for Muscarinic Receptors
This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation (primarily for Gq-coupled M1, M3, and M5 receptors).
Materials:
-
Cells stably expressing the muscarinic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.
-
Data Analysis: Determine the maximum change in fluorescence for each concentration of the test compound. Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is essential for evaluating the cross-reactivity of a compound. The following workflow outlines the key steps, from initial screening to detailed characterization.
References
A Comparative Guide to the Functional Selectivity of Muscarone at M2 vs. M3 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional selectivity of the muscarinic agonist, muscarone, at the M2 and M3 acetylcholine receptors. Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. Understanding the nuanced signaling profiles of compounds like this compound is critical for the development of more targeted and effective therapeutics with fewer side effects.
Introduction to M2 and M3 Receptor Signaling
The M2 and M3 muscarinic acetylcholine receptors, both activated by the endogenous ligand acetylcholine, play distinct and critical roles in human physiology. Their functional differences are primarily dictated by the G proteins to which they couple.
-
M2 Muscarinic Receptors (M2R): Predominantly coupled to the Gi/o family of G proteins.[1] Activation of M2R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This pathway is crucial in regulating cardiac muscle contractility and heart rate.
-
M3 Muscarinic Receptors (M3R): Primarily couple to the Gq/11 family of G proteins.[3] Activation of M3R stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), which are key events in smooth muscle contraction and glandular secretion.[3][4]
Beyond G protein signaling, agonist-bound G protein-coupled receptors (GPCRs), including muscarinic receptors, can also engage β-arrestins. β-arrestin recruitment was initially characterized as a mechanism for receptor desensitization and internalization, but is now recognized as a transducer of G protein-independent signaling pathways.[5][6][7]
This compound: A Profile of Functional Selectivity
While comprehensive studies directly comparing the full functional selectivity profile of this compound at M2 versus M3 receptors are limited, the available data allows for a preliminary assessment of its signaling bias.
G Protein Activation
Evidence suggests that this compound, like other muscarinic agonists, activates both M2 and M3 receptors, but may exhibit different potencies and efficacies in downstream functional responses. For instance, studies on related muscarinic agonists in various tissues have shown that the potency to evoke M2-mediated effects can differ from the potency to elicit M3-mediated responses.
Table 1: Comparative G-Protein Mediated Signaling of Muscarinic Agonists (Illustrative)
| Agonist | Receptor | Signaling Pathway | Potency (EC50/IC50) | Efficacy (Emax) |
| Carbachol | M2 | Inhibition of cAMP | ~79 µM (IP accumulation)[1] | Full Agonist[1] |
| M3 | Calcium Mobilization | - | - | |
| Oxotremorine-M | M2 | G protein activation | - | Full Agonist[1] |
| M3 | - | - | - |
Note: Direct comparative EC50 and Emax values for this compound at M2 and M3 receptors for G protein activation were not available in the reviewed literature. The data for carbachol and oxotremorine-M are provided for illustrative purposes. Further experimental investigation is required to populate this table for this compound.
β-Arrestin Recruitment
The recruitment of β-arrestin to activated M2 and M3 receptors can be initiated by receptor phosphorylation by G protein-coupled receptor kinases (GRKs). This process is a key step in receptor desensitization and can also trigger distinct signaling cascades. The interaction of β-arrestin with M2 and M3 receptors can differ in its stability and downstream consequences. For example, agonist-induced internalization of the M2 receptor has been shown to be β-arrestin-dependent, with the receptor and β-arrestin co-localizing in endosomes.[6] In contrast, M3 receptor activation can, under certain circumstances, inhibit the recruitment of β-arrestin to other receptors.[8]
Table 2: Comparative β-Arrestin Recruitment (Hypothetical)
| Ligand | Receptor | β-Arrestin Recruitment Potency (EC50) | β-Arrestin Recruitment Efficacy (Emax) |
| This compound | M2 | Requires Experimental Determination | Requires Experimental Determination |
| M3 | Requires Experimental Determination | Requires Experimental Determination |
Note: Quantitative data for this compound-induced β-arrestin recruitment at M2 and M3 receptors is needed to assess its bias in this pathway.
Signaling Pathways and Experimental Workflows
To elucidate the functional selectivity of ligands like this compound, specific experimental assays are employed to quantify the activation of distinct signaling pathways.
Caption: M2 vs. M3 G-protein signaling pathways.
Caption: General β-arrestin recruitment pathway.
Experimental Protocols
GTPγS Binding Assay (for G Protein Activation)
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation and is useful for determining agonist potency (EC50) and efficacy (Emax).[9][10][11][12][13]
-
Cell Membrane Preparation: Cells stably expressing the M2 or M3 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate buffer.
-
Assay Procedure: Membranes are incubated with varying concentrations of this compound, GDP, and [³⁵S]GTPγS in an assay buffer. The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Non-specific binding is subtracted, and the data are normalized to the response of a standard full agonist. EC50 and Emax values are determined by non-linear regression analysis.
Calcium Mobilization Assay (for M3 Receptor Gq Pathway Activation)
This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled receptors like M3.[4][14][15][16][17]
-
Cell Culture and Dye Loading: Cells expressing the M3 receptor are seeded in a microplate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.
-
Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The peak fluorescence response is normalized to the maximum response of a reference agonist. EC50 and Emax values are calculated from the concentration-response curves.
β-Arrestin Recruitment Assay
Several technologies are available to measure the recruitment of β-arrestin to an activated GPCR, including Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC).[5][18][19][20][21]
-
Cell Line: A cell line is engineered to co-express the receptor of interest (M2 or M3) fused to one component of the detection system (e.g., a luciferase fragment) and β-arrestin fused to the complementary component (e.g., a fluorescent protein or the other enzyme fragment).
-
Assay Procedure: The cells are plated in a microplate. Varying concentrations of this compound are added to the wells.
-
Detection: Upon agonist-induced β-arrestin recruitment, the two components of the detection system are brought into close proximity, generating a measurable signal (e.g., light emission in BRET or a chemiluminescent signal in EFC). The signal is read using a plate reader.
-
Data Analysis: The signal is plotted against the agonist concentration to generate a concentration-response curve, from which EC50 and Emax values are determined.
Caption: Workflow for functional selectivity assays.
Conclusion
The principle of functional selectivity offers a powerful framework for understanding the complex pharmacology of GPCRs. While this compound is a well-established muscarinic agonist, a comprehensive understanding of its biased signaling at M2 versus M3 receptors requires further quantitative investigation. By employing the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to fully characterize the functional selectivity profile of this compound and other novel ligands. This knowledge will be instrumental in the rational design of next-generation therapeutics that selectively engage desired signaling pathways, thereby maximizing therapeutic benefit while minimizing adverse effects.
References
- 1. Muscarinic M2 receptors directly activate Gq/11 and Gs G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Acetylcholine Receptor M3 Modulates Odorant Receptor Activity via Inhibition of β-Arrestin-2 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 15. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Pseudo-noncompetitive antagonism of M1, M3, and M5 muscarinic receptor-mediated Ca2+ mobilization by muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit | AAT Bioquest [aatbio.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Muscarone
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. While comprehensive safety data for many compounds are readily available, substances like muscarone present a unique challenge due to the scarcity of specific disposal protocols. This document provides essential safety and logistical information, offering a procedural guide for the proper disposal of this compound, even in the absence of a formal Safety Data Sheet (SDS).
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available in public domains. The following procedures are based on general best practices for handling potentially hazardous chemical waste and information available for structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.
Immediate Safety and Handling Precautions
Given the lack of specific toxicity data for this compound, it must be handled as a potentially hazardous substance. All personnel must be equipped with appropriate Personal Protective Equipment (PPE) before initiating any disposal procedures.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed, properly labeled container for hazardous waste disposal.
Quantitative Data Summary
While a full SDS is not available, some chemical and physical properties of this compound have been computed and are available from public chemical databases. This information can help in assessing potential risks and determining appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈NO₂⁺ | PubChem |
| Molecular Weight | 172.24 g/mol | PubChem |
| Physical Description | Data not available | - |
| Solubility | Data not available | - |
| Toxicity Data | Not available | - |
| Ecotoxicity Data | Not available | - |
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the disposal of this compound waste. This procedure should be adapted to comply with your institution's specific policies and local regulations.
-
Waste Characterization and Segregation:
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions. Keep it in a dedicated, clearly labeled waste container.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Waste Collection and Storage:
-
Collect all this compound-containing waste, including rinsate from cleaning contaminated glassware, in the designated hazardous waste container.
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
-
Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste.
-
To decontaminate the container for regular disposal, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, all chemical labels on the container must be defaced or removed before it can be disposed of as non-hazardous waste.
-
Experimental Protocols Cited
The disposal procedures outlined above are based on standard protocols for handling and disposing of laboratory chemical waste of unknown toxicity. These protocols are derived from general laboratory safety manuals and guidelines provided by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The core principle is to minimize exposure and environmental contamination by treating the substance with the highest level of precaution in the absence of specific data.
Mandatory Visualizations
Caption: this compound Disposal Workflow.
This procedural diagram outlines the essential steps for the safe and compliant disposal of this compound waste, emphasizing caution and adherence to institutional protocols. By following these guidelines, researchers can ensure a safe laboratory environment while responsibly managing chemical waste.
Navigating the Risks: A Comprehensive Safety and Handling Guide for Muscarone
For Immediate Reference: In Case of Exposure, Seek Immediate Medical Attention. The Antidote for Muscarone (Muscarine) Poisoning is Atropine.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent parasympathomimetic alkaloid. Due to its high toxicity, stringent adherence to these operational and disposal plans is critical to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
This compound, more commonly known as Muscarine, is a naturally occurring toxin found in certain mushroom species. It is a potent agonist of muscarinic acetylcholine receptors, and exposure can lead to a cholinergic crisis. The following table summarizes the key hazards associated with this compound.
| Hazard Classification | Description of Effects | Onset of Symptoms |
| Acute Toxicity (Oral, Inhalation, Dermal) | May be fatal if swallowed, inhaled, or absorbed through the skin. | Rapid, typically within 30 minutes to 2 hours.[1] |
| Cholinergic Crisis (SLUDGE Syndrome) | Symptoms include Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis (vomiting).[1] | Rapid, typically within 30 minutes to 2 hours.[1] |
| Cardiovascular Effects | Bradycardia (slow heart rate), hypotension (low blood pressure), and in severe cases, circulatory collapse and cardiac arrest.[2] | Can occur rapidly following exposure. |
| Respiratory Effects | Bronchoconstriction (narrowing of the airways), increased bronchial secretions, and difficulty breathing.[2] | Can occur rapidly following exposure. |
| Neurological Effects (if it reaches the brain) | Tremors, convulsions, and hypothermia.[2] | May occur with significant exposure. |
| Ocular Effects | Miosis (constriction of the pupils) and blurred vision.[2] | A common early sign of exposure. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table outlines the minimum required PPE for handling this potent compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves at all times. Change gloves immediately if contamination is suspected.[3] |
| Body | Disposable Gown/Coveralls | A disposable, solid-front gown or coverall with tight-fitting cuffs is required.[3] |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly sealed chemical splash goggles and a full-face shield to protect against splashes and aerosols. |
| Respiratory | Respirator | For handling this compound powder, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[3] |
| Feet | Disposable Shoe Covers | Wear disposable, fluid-resistant shoe covers over laboratory-appropriate closed-toe shoes. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure and to contain any potential spills.
Preparing to Work with this compound:
-
Designated Area: Cordon off the work area and post warning signs indicating that a highly potent compound is in use.
-
Gather Materials: Assemble all necessary equipment, including PPE, calibrated weighing instruments, glassware, and waste containers, within the fume hood before beginning work.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
Handling this compound Powder:
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated, labeled spatula for handling the powder.
-
To minimize aerosol generation, place a wetted paper towel on the balance to catch any stray powder.[4]
-
Carefully transfer the desired amount of this compound to a tared container.
-
-
Solution Preparation:
-
Add the solvent to the container with the this compound powder slowly and carefully to avoid splashing.
-
Cap the container securely before mixing or vortexing.
-
Working with this compound Solutions:
-
Pipetting: Use only mechanical pipetting aids. Mouth pipetting is strictly prohibited.[5]
-
Transfers: When transferring solutions, do so carefully to avoid splashes and aerosols.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, hazard symbols, and the date of preparation.
Emergency Procedures
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area. Post a warning sign on the door.
-
Don PPE: If you are trained to handle hazardous spills, don the appropriate PPE, including a respirator.
-
Containment:
-
Decontamination:
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Exposure Response:
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel. The primary antidote for muscarine poisoning is atropine, which should be administered by a qualified medical professional.[8]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[1]
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Solid Waste: All contaminated materials, including gloves, gowns, pipette tips, and weighing papers, must be collected in a separate, labeled solid hazardous waste container.[1]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[1]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound hazardous waste.
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors. The diagram below illustrates the signaling pathway initiated by the activation of M1, M3, and M5 receptor subtypes, which are coupled to Gq proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. ginasthma.org [ginasthma.org]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. Emerging Risks of Amanita Muscaria: Case Reports on Increasing Consumption and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
